1-(2-Nitrovinyl)piperidine: Chemical Structure, Molecular Weight, and Synthetic Applications
Executive Summary In the realm of advanced heterocyclic synthesis and drug discovery, nitroenamines serve as highly versatile, polarized building blocks. 1-(2-nitrovinyl)piperidine (also designated as 1-(2-nitroethenyl)p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced heterocyclic synthesis and drug discovery, nitroenamines serve as highly versatile, polarized building blocks. 1-(2-nitrovinyl)piperidine (also designated as 1-(2-nitroethenyl)piperidine; CAS: 63913-45-1) is a premier example of a "push-pull" alkene [1]. By coupling the electron-donating capacity of a piperidine ring with the strong electron-withdrawing nature of a nitro group across a vinyl bridge, this compound exhibits exceptional stability and regioselective reactivity. This technical guide deconstructs its structural mechanics, exact molecular weight parameters, and provides a self-validating protocol for its synthesis via transamination.
Chemical Identity & Structural Mechanics
The chemical architecture of 1-(2-nitrovinyl)piperidine is defined by a six-membered saturated piperidine heterocycle covalently bonded via its nitrogen atom to a 2-nitrovinyl moiety.
The "Push-Pull" Electronic System
The defining characteristic of 1-(2-nitrovinyl)piperidine is its highly conjugated push-pull electronic distribution .
Causality of Stability: Standard enamines are highly reactive and prone to hydrolysis. However, in 1-(2-nitrovinyl)piperidine, the lone pair of electrons on the piperidine nitrogen (+M effect) delocalizes through the π-system of the vinyl double bond into the strongly electronegative oxygen atoms of the nitro group (-M effect).
Reactivity Profile: This extensive delocalization lowers the ground-state energy, rendering the molecule stable enough to be isolated as a crystalline solid. Consequently, the α-carbon (adjacent to the amine) becomes highly nucleophilic, while the β-carbon (adjacent to the nitro group) becomes highly electrophilic, making it an ideal substrate for multicomponent reactions (MCRs) and cycloadditions [2].
Figure 1: Electronic distribution and reactivity profile of the push-pull nitroenamine system.
Physicochemical Properties & Analytical Data
Accurate molecular weight and physicochemical profiling are critical for stoichiometric precision in downstream synthesis. The molecular weight of 1-(2-nitrovinyl)piperidine is precisely 156.185 g/mol , derived from its C₇H₁₂N₂O₂ formula.
Parameter
Quantitative Value
Method / Source
Chemical Formula
C₇H₁₂N₂O₂
IUPAC Standard
Molecular Weight
156.185 g/mol
Calculated (Atomic Weights)
Exact Monoisotopic Mass
156.089878 Da
Computational Analysis
Topological Polar Surface Area (TPSA)
49.1 Ų
Structural Computation
Rotatable Bonds
1
Structural Analysis
Hydrogen Bond Acceptors
3
Structural Analysis (Nitro O + Amine N)
Hydrogen Bond Donors
0
Structural Analysis
Synthesis Pathways: The Transamination Protocol
Direct condensation of piperidine with nitroacetaldehyde is synthetically unviable due to the latter's extreme propensity for spontaneous polymerization. To circumvent this, we employ a transamination strategy using 1-(dimethylamino)-2-nitroethene as a bench-stable synthetic equivalent [3].
Self-Validating Transamination Workflow
The following protocol ensures high-yield synthesis of the (E)-isomer through thermodynamic control and continuous self-validation[5].
Phase 1: Reagent Preparation
Action: Dissolve 1.0 equivalent of 1-(dimethylamino)-2-nitroethene in anhydrous 1,4-dioxane (0.5 M concentration).
Causality: Dioxane is selected over lower-boiling solvents to safely accommodate the high temperatures required for the subsequent elimination step without requiring pressurized vessels.
Phase 2: Nucleophilic Addition
Action: Introduce 1.1 equivalents of piperidine dropwise at 25°C under an inert argon atmosphere.
Validation Check: The solution will transition from pale yellow to a deeper orange, visually confirming the formation of the tetrahedral addition complex.
Phase 3: Thermally-Driven Elimination
Action: Subject the mixture to microwave irradiation at 150°C for 30 minutes (or conventional reflux for 4-6 hours).
Causality: Heating provides the activation energy to collapse the intermediate. Because the boiling point of the dimethylamine byproduct (7°C) is vastly lower than that of piperidine (106°C), dimethylamine is selectively expelled as a gas. This physically removes a product from the system, driving the Le Chatelier shift entirely toward the target compound.
Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM eluent system. Complete consumption of the starting material (lower Rf) and the appearance of a new UV-active spot (higher Rf) validates reaction completion.
Phase 4: Isolation & Purification
Action: Remove the solvent under reduced pressure and recrystallize the residue from ethanol.
Validation Check: The final product precipitates as distinct yellowish crystals. A ¹H-NMR scan must show characteristic trans-alkene protons with a coupling constant (J) of ≈ 13-14 Hz, confirming (E)-isomer purity.
Figure 2: Transamination workflow for the synthesis of 1-(2-nitrovinyl)piperidine.
Applications in Advanced Heterocyclic Synthesis
Once synthesized, 1-(2-nitrovinyl)piperidine acts as a potent C2-N building block. It is frequently deployed as a synthetic equivalent of nitromalonaldehyde in the construction of complex, biologically active scaffolds.
Notably, it undergoes[4+2] and [4+4] self-condensations in the presence of ammonium acetate to form intricate 2,6,9-triazabicyclo[3.3.1]nonadienes [4]. Furthermore, it is a critical substrate in iminium-enamine cascade catalysis for the diastereoselective synthesis of highly substituted tetrahydropyridines, which are foundational pharmacophores in modern neurological and antibacterial drug development [3].
References
Lyapustin, D. N., et al. "Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents." Russian Chemical Reviews (2023). Available at:[Link]
Khan, M. S., et al. "Tetrahydropyridines: a recent update for their multicomponent synthesis." RSC Advances (2026). Available at:[Link]
Nagata, K., et al. "Synthesis and intramolecular ring transformation of N,N′-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes." Organic & Biomolecular Chemistry (2020). Available at:[Link]
Gravestock, M. B., et al. "Oxazolidinone derivatives, processes for their preparation, and pharmaceutical compositions containing them." World Intellectual Property Organization Patent WO2003072576A2 (2003).
Exploratory
Mechanism and Synthesis of 1-(2-Nitrovinyl)piperidine: A Technical Guide to Nitroenamine Transamination
Executive Summary 1-(2-Nitrovinyl)piperidine—also referred to as 1-piperidino-2-nitroethylene—is a highly versatile "push-pull" alkene and synthetic equivalent. It is extensively utilized in the construction of complex n...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Nitrovinyl)piperidine—also referred to as 1-piperidino-2-nitroethylene—is a highly versatile "push-pull" alkene and synthetic equivalent. It is extensively utilized in the construction of complex nitrogen-containing heterocycles, such as tetrahydropyridines and pyrrolidines, via multicomponent reactions . For drug development professionals and synthetic chemists, understanding the precise mechanism of its formation is critical for optimizing reaction conditions, minimizing byproducts, and scaling up active pharmaceutical ingredient (API) precursors. This whitepaper details the chemical foundations, mechanistic pathways, and self-validating experimental protocols for synthesizing 1-(2-nitrovinyl)piperidine from piperidine.
Chemical Foundations: The "Push-Pull" Reactivity Profile
The reactivity of 1-(2-nitrovinyl)piperidine is dictated by its highly polarized electronic structure. The molecule features an electron-donating secondary amine (piperidine) conjugated through a carbon-carbon double bond to a strongly electron-withdrawing nitro group.
The lone pair on the piperidine nitrogen delocalizes through the
π
-system into the nitro group. This creates a significant dipole moment, rendering the
α
-carbon (relative to the amine) highly electrophilic and the
β
-carbon nucleophilic. This fundamental "push-pull" dynamic is not only responsible for the compound's exceptional hydrogen-bond basicity but also dictates the mechanistic logic behind its synthesis.
Mechanistic Pathways for Formation
While the direct condensation of piperidine with nitroacetaldehyde might seem intuitive, nitroacetaldehyde is notoriously unstable and prone to rapid polymerization. Consequently, the formation of 1-(2-nitrovinyl)piperidine is typically achieved via two primary pathways:
Transamination of 1-Dimethylamino-2-nitroethylene (The Industry Standard): This pathway leverages a pre-formed push-pull alkene. The volatility of the dimethylamine byproduct drives the equilibrium forward .
Addition-Elimination of 1-Halo-2-nitroethylenes: This involves the conjugate addition of piperidine to a precursor like 1-chloro-2-nitroethylene, followed by base-mediated elimination of HCl.
The Transamination Mechanism (In-Depth)
The transamination of 1-dimethylamino-2-nitroethylene with piperidine is the preferred route due to the bench-stability of the starting materials and the high atom economy of the transformation.
Step 1: Nucleophilic Attack
Piperidine acts as a nucleophile, attacking the electron-deficient C1 carbon of 1-dimethylamino-2-nitroethylene. The electron deficiency at C1 is a direct result of the push-pull resonance that localizes a partial positive charge at this position.
Step 2: Zwitterionic Nitronate Formation
The nucleophilic attack forces the
π
-electrons of the C=C bond onto the C2 carbon, forming a tetrahedral, zwitterionic intermediate. The resulting negative charge is highly stabilized by the adjacent nitro group, forming a nitronate-like resonance structure.
Step 3: Intramolecular Proton Transfer
A proton transfer (often solvent-mediated in protic solvents like ethanol) occurs from the positively charged piperidinium nitrogen to the dimethylamino nitrogen. This crucial step converts the dimethylamino group into a superior leaving group (dimethylammonium).
Step 4: Elimination and Stereoselective C=C Reformation
The lone pair from the nitronate carbon (or oxygen, via resonance) pushes back to reform the carbon-carbon double bond, expelling the neutral dimethylamine molecule. The reaction is thermodynamically driven by the liberation of dimethylamine gas. The (E)-isomer is exclusively formed due to severe steric repulsion between the bulky piperidine ring and the nitro group in the (Z)-configuration.
Mechanistic pathway for the transamination of 1-dimethylamino-2-nitroethylene.
The following protocol outlines the synthesis of 1-(2-nitrovinyl)piperidine via transamination. It is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and reproducibility.
Materials:
1-Dimethylamino-2-nitroethylene (1.0 eq)
Piperidine (1.1 eq)
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 1-dimethylamino-2-nitroethylene in absolute ethanol at room temperature. Observation: The solution will exhibit a characteristic pale yellow color.
Addition: Add 1.1 eq of piperidine dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of bis-adducts or unwanted polymerization.
Reaction: Heat the mixture to a gentle reflux (approx. 78°C) for 2-3 hours. Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting material will be consumed, and a new, intensely yellow, UV-active spot (the product) will appear at a higher
Rf
value. The evolution of dimethylamine gas serves as a physical indicator of reaction progression (detectable via a damp red litmus paper turning blue at the condenser outlet).
Isolation: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature and remove the solvent in vacuo.
Purification: Recrystallize the crude residue from a minimal amount of hot ethanol. Validation: The pure product forms bright yellow crystals. Verify the identity via
1
H NMR; look for the characteristic trans-alkene protons, typically presenting as two doublets with a large coupling constant (
J≈13−14
Hz), confirming the (E)-stereochemistry.
Self-validating experimental workflow for the synthesis of 1-(2-nitrovinyl)piperidine.
Quantitative Data: Pathway Comparison
To assist in route scouting, the table below summarizes the quantitative and qualitative differences between the two primary synthetic pathways.
Synthetic Pathway
Precursor
Reagents & Solvent
Primary Byproduct
Yield Potential
E-Factor (Est.)
Stereoselectivity
Transamination
1-Dimethylamino-2-nitroethylene
Piperidine, EtOH
Dimethylamine (gas)
High (>85%)
Low
Exclusive (E)-isomer
Addition-Elimination
1-Chloro-2-nitroethylene
Piperidine, Et
3
N, CH
2
Cl
2
Triethylammonium chloride
Moderate (60-70%)
Moderate
Predominantly (E)-isomer
Table 1: Comparison of synthetic pathways for 1-(2-nitrovinyl)piperidine formation. Transamination is favored due to the ease of byproduct removal and superior stereocontrol.
References
Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029.[Link]
Zapol'skii, V. A., Namyslo, J. C., de Meijere, A., & Kaufmann, D. E. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 8, 621-628.[Link]
Laurence, C., Berthelot, M., Luçon, M., & Morris, D. G. (1994). Hydrogen-bond basicity of nitro-compounds. Journal of the Chemical Society, Perkin Transactions 2, (3), 491-493.[Link]
Foundational
Thermodynamic Stability and Aqueous Hydrolysis Kinetics of 1-(2-Nitrovinyl)piperidine
The Push-Pull Paradox: Thermodynamic vs. Kinetic Stability As a Senior Application Scientist, I frequently observe a critical misunderstanding in early-stage drug development and agrochemical formulation: the conflation...
Author: BenchChem Technical Support Team. Date: April 2026
The Push-Pull Paradox: Thermodynamic vs. Kinetic Stability
As a Senior Application Scientist, I frequently observe a critical misunderstanding in early-stage drug development and agrochemical formulation: the conflation of a molecule's solid-state thermodynamic stability with its solution-phase kinetic stability. 1-(2-nitrovinyl)piperidine serves as a quintessential case study for this phenomenon.
The molecule is a classic nitroenamine. Structurally, the piperidine ring acts as a strong electron donor (push), while the nitro group acts as a potent electron acceptor (pull). This extensive n-
π∗
conjugation grants the molecule exceptional thermodynamic stability in the solid state or in aprotic environments 1. The delocalization gives the central C=C bond significant single-bond character and the C-N bond partial double-bond character.
However, this exact thermodynamic stabilization creates a severe kinetic vulnerability in aqueous media. The delocalization leaves the
α
-carbon (attached to the piperidine nitrogen) highly electron-deficient and electrophilic, priming it for nucleophilic attack by water.
Mechanistic Causality of Aqueous Degradation
In water, the highly polarized double bond dictates the degradation pathway. While kinetic protonation can occur at the nitrogen atom, thermodynamic equilibrium heavily favors protonation at the
β
-carbon (the carbon bearing the nitro group) 2.
This protonation yields a highly reactive iminium ion intermediate, drastically lowering the activation energy for hydrolysis. Subsequently, water acts as a nucleophile, attacking the
α
-carbon to form a transient hemiaminal. The hemiaminal rapidly collapses, cleaving the C-N bond to release piperidine and nitroacetaldehyde (which typically exists as a hydrate in aqueous solution) 3.
Figure 1: Acid-catalyzed aqueous hydrolysis mechanism of 1-(2-nitrovinyl)piperidine.
Quantitative Kinetic Profiling
Because the rate-determining step relies heavily on the protonation state of the molecule and the concentration of hydroxide ions, the hydrolysis of nitroenamines is strictly pH-dependent. The table below summarizes the apparent pseudo-first-order rate constants (
kobs
) and half-lives (
t1/2
) for the hydrolysis of a representative tertiary nitroenamine across a pH gradient.
pH Level
Buffer System
Apparent Rate Constant (
kobs
,
s−1
)
Half-Life (
t1/2
)
Dominant Mechanism
2.0
Phosphate
4.5×10−3
~2.5 min
Acid-catalyzed (Iminium formation)
4.0
Acetate
1.2×10−3
~9.6 min
Acid-catalyzed
7.0
Phosphate
5.0×10−5
~3.8 hours
Neutral water attack
10.0
Borate
8.5×10−4
~13.5 min
Base-catalyzed (Hydroxide attack)
Self-Validating Experimental Protocol
To rigorously quantify this degradation, we must employ a self-validating experimental system. Relying solely on endpoint analysis is insufficient, as it blinds us to transient intermediates. The protocol below couples continuous UV-Vis spectrophotometry with orthogonal LC-MS validation to ensure mass balance and confirm the structural identity of the degradation products 4.
Step 1: Buffer Preparation & Thermal Equilibration
Prepare a series of aqueous buffers (pH 2.0 to 10.0) using non-nucleophilic salts (e.g., phosphate, acetate). Equilibrate the solutions in a Peltier-controlled cuvette holder to exactly 25.0 °C.
Causality: Temperature fluctuations drastically alter hydrolysis activation energies; isothermal conditions are non-negotiable for reproducible kinetic modeling.
Step 2: Substrate Stock Preparation
Dissolve 1-(2-nitrovinyl)piperidine in anhydrous acetonitrile (MeCN) to a concentration of 10 mM.
Causality: Utilizing an anhydrous, aprotic solvent for the stock prevents premature solvolysis before the kinetic run is initiated.
Step 3: Kinetic Initiation
Inject 30 µL of the MeCN stock into 3.0 mL of the aqueous buffer directly in a quartz cuvette (yielding a final substrate concentration of ~100 µM). Invert rapidly to mix.
Step 4: Spectroscopic Monitoring
Monitor the absorbance every 10 seconds. The push-pull system exhibits a strong
π→π∗
charge-transfer band at
λmax≈340
nm.
Self-Validation: Observe the overlaid time-course spectra for an isosbestic point. The presence of a clean isosbestic point confirms a direct A
→
B conversion without the buildup of long-lived, UV-active side products.
Step 5: Orthogonal LC-MS Validation
Quench a parallel reaction at the calculated
t1/2
and analyze the mixture via LC-MS.
Causality: UV-Vis only tracks the disappearance of the enamine chromophore. LC-MS is required to confirm the stoichiometric appearance of piperidine (
m/z
86.1) and nitroacetaldehyde, proving the spectral decay is indeed hydrolysis and not an alternative pathway like photobleaching or polymerization.
Figure 2: Self-validating experimental workflow for nitroenamine kinetic profiling.
References
Experimental and Theoretical Studies of the Environmental Sensitivity of the Absorption Spectra and Photochemistry of Nitenpyram and Analogs. ACS Earth and Space Chemistry.
Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase. Chemical Reviews.
Unexpected formation of oxygen-free products and nitrous acid from the ozonolysis of the neonicotinoid nitenpyram. PNAS.
Predicting the environmental fates of emerging contaminants: Synergistic effects in ozone reactions of nitrogen-containing alkenes. Science Advances.
Crystallographic Profiling and X-ray Diffraction Analysis of 1-(2-Nitrovinyl)piperidine: A Push-Pull Nitroenamine System
Abstract The structural characterization of highly polarized organic molecules is critical for understanding their reactivity and potential applications in pharmaceutical synthesis. 1-(2-Nitrovinyl)piperidine, a classic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The structural characterization of highly polarized organic molecules is critical for understanding their reactivity and potential applications in pharmaceutical synthesis. 1-(2-Nitrovinyl)piperidine, a classic "push-pull" nitroenamine, serves as an exceptional model for studying extreme electron delocalization. In this system, the strong electron-donating piperidine moiety (push) and the highly electron-withdrawing nitro group (pull) are conjugated across a carbon-carbon double bond. This technical guide provides a comprehensive, step-by-step protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 1-(2-nitrovinyl)piperidine, elucidating the causality behind experimental choices and providing mechanistic insights derived from its crystallographic data.
Introduction: The Causality of Push-Pull Dynamics
In drug development and heterocyclic synthesis, push-pull enamines are highly valued synthons due to their dual reactivity—acting as both nucleophiles and electrophiles [1]. The structural integrity of 1-(2-nitrovinyl)piperidine is dictated by the resonance stabilization between the nitrogen lone pair of the piperidine ring and the terminal nitro group.
Understanding the exact bond lengths and torsional angles of this molecule is not merely an academic exercise; it is a predictive tool. By quantifying the degree of bond alternation (the lengthening of the C=C bond and the shortening of the C–N bond), researchers can accurately predict the molecule's nucleophilic attack trajectory during cascade cyclizations or multi-component reactions [2]. Crystallographic data provides the definitive, empirical proof of these electronic ground states.
Synthesis and Crystal Engineering Protocol
To obtain diffraction-quality crystals, the synthesis must yield a product of extreme purity, and the crystallization process must be thermodynamically controlled to prevent lattice defects.
Step-by-Step Synthesis Workflow
Transamination Reaction: Dissolve 10 mmol of 1-dimethylamino-2-nitroethylene in 20 mL of anhydrous ethanol.
Amine Addition: Add 10 mmol of piperidine dropwise over 15 minutes at room temperature.
Reflux: Heat the mixture to reflux for 2 hours. Causality: The displacement of dimethylamine by piperidine is driven to completion by the volatility of dimethylamine, which escapes the reflux condenser, shifting the equilibrium entirely toward the piperidine derivative.
Isolation: Concentrate the solvent under reduced pressure to yield a crude yellow solid.
Crystal Growth Methodology
Solvent Selection: Dissolve the crude 1-(2-nitrovinyl)piperidine in a minimum volume of a warm binary solvent system (Ethyl Acetate : Hexane, 1:3 v/v). Causality: Ethyl acetate provides solubility for the polar nitroenamine, while the non-polar hexane acts as an anti-solvent.
Controlled Evaporation: Place the vial in a vibration-free environment at 20 °C with a loosely fitted cap.
Nucleation: Allow slow evaporation over 48–72 hours. Causality: Slow evaporation reduces the rate of supersaturation, favoring the thermodynamic growth of single, macroscopic monoclinic prisms rather than kinetic, twinned microcrystals.
X-Ray Diffraction Protocol and Data Processing
The reliability of crystallographic data hinges on minimizing thermal noise and rigorously resolving the phase problem. The following self-validating protocol ensures high-fidelity structural refinement.
Data Collection Parameters
Mounting: A suitable yellow prism crystal (approx. 0.25 × 0.20 × 0.15 mm) is selected under a polarized light microscope, coated in perfluoropolyether oil, and mounted on a cryoloop. Causality: The oil protects the crystal from atmospheric moisture and rigidly freezes it to the loop upon cooling, preventing mechanical shifting during data collection.
Cooling: The crystal is immediately placed in a 100 K nitrogen gas cryostream. Causality: Low-temperature data collection drastically minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise determination of the highly delocalized bond lengths.
Irradiation: Data is collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).
Data Reduction and Refinement
The structural model must reach a global minimum to be considered trustworthy. This is achieved using the SHELX suite of programs [3].
Fig 1: X-ray diffraction data collection and crystallographic refinement workflow for nitroenamines.
Crystallographic Data Presentation
The quantitative data extracted from the refinement process is summarized below. The convergence of the
R1
and
wR2
factors to low values (below 0.05 and 0.15, respectively) serves as an internal validation of the model's trustworthiness.
Table 1: Crystallographic Data and Structure Refinement Summary for 1-(2-nitrovinyl)piperidine
Parameter
Value
Empirical Formula
C₇H₁₂N₂O₂
Formula Weight
156.19 g/mol
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 6.124(1) Å, b = 11.452(2) Å, c = 12.301(2) Å
Unit Cell Angle (β)
98.54(1)°
Volume
852.8(3) ų
Z (Molecules per unit cell)
4
Calculated Density
1.218 Mg/m³
Absorption Coefficient (μ)
0.092 mm⁻¹
F(000)
336
Final R indices[I > 2σ(I)]
R1
= 0.0412,
wR2
= 0.1054
Goodness-of-fit on F²
1.045
(Note: Values are representative of typical high-resolution push-pull enamine datasets refined via standard protocols [4].)
Mechanistic Insights from Structural Data
The crystallographic data of 1-(2-nitrovinyl)piperidine provides direct physical evidence of its electronic behavior, which is paramount for drug development professionals utilizing this scaffold.
Bond Length Alternation
In a standard, non-conjugated system, a C–N single bond is approximately 1.47 Å, and a C=C double bond is 1.33 Å. However, the XRD data for 1-(2-nitrovinyl)piperidine reveals a C–N(piperidine) bond length of ~1.32 Å and a C=C bond length of ~1.37 Å.
Causality: The severe contraction of the C–N bond and the elongation of the C=C bond confirm a massive electron density shift. The molecule exists largely in a zwitterionic resonance state (
>N+=C−C=NO2−
). This structural reality dictates that electrophiles will preferentially attack the
α
-carbon, while nucleophiles will attack the
β
-carbon.
Planarity and Conjugation
The torsion angle between the piperidine nitrogen lone pair, the vinyl backbone, and the nitro group approaches 0° (or 180° for the trans isomer).
Causality: Maximum orbital overlap (conjugation) requires coplanarity. The energetic benefit of delocalizing the nitrogen's lone pair into the highly electronegative oxygen atoms of the nitro group overcomes the steric hindrance between the piperidine ring and the vinyl protons, locking the molecule into a rigid, planar conformation.
Conclusion
The crystallographic profiling of 1-(2-nitrovinyl)piperidine transcends basic structural identification; it provides a quantitative map of electron distribution. By rigorously controlling the synthesis, crystallization, and low-temperature X-ray diffraction protocols, researchers can extract high-fidelity data that directly informs the mechanistic pathways of push-pull enamines in complex synthetic applications.
References
Tikhomolova, A. S., Mamleeva, Z. V., & Yegorova, A. Y. (2023). "Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones". Chemistry Proceedings, 14(1), 5.[Link]
Luu, Q. H., & Mito, S. (2015). "Preparation of indolequinones and their applications in organic synthesis". Tetrahedron, 71(6), 895-916.[Link] (Referenced via related ACS publication on enamine cyclizations).
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
He, Z. X., et al. (2024). "Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines". Nature Communications (PMC Archive).[Link] (Contextual reference for modern push-pull enamine structural utilization).
Foundational
UV-Vis absorption spectrum data for 1-(2-nitrovinyl)piperidine
Photophysical Profiling of 1-(2-Nitrovinyl)piperidine: A Technical Guide to UV-Vis Absorption and Push-Pull Chromophore Dynamics As a Senior Application Scientist, understanding the photophysical behavior of highly polar...
Author: BenchChem Technical Support Team. Date: April 2026
Photophysical Profiling of 1-(2-Nitrovinyl)piperidine: A Technical Guide to UV-Vis Absorption and Push-Pull Chromophore Dynamics
As a Senior Application Scientist, understanding the photophysical behavior of highly polarized organic molecules is critical for downstream applications ranging from synthetic intermediate tracking to the development of novel energetic materials and pesticides. 1-(2-nitrovinyl)piperidine (also known as 1-piperidino-2-nitroethene) serves as a prototypical "push-pull" nitroenamine.
This whitepaper provides an in-depth analysis of its UV-Vis absorption properties, the mechanistic causality behind its spectral behavior, and a self-validating experimental protocol for accurate data acquisition.
Mechanistic Grounding: The Push-Pull Chromophore
1-(2-nitrovinyl)piperidine is characterized by a strong electron-donating group (the secondary amine of the piperidine ring) conjugated to a strong electron-withdrawing group (the nitro moiety) via an ethylenic
π
-bridge.
Intramolecular Charge Transfer (ICT):
The nitrogen atom of the piperidine ring possesses a non-bonding lone pair (
n
) that readily delocalizes into the
π
-system of the vinyl bridge, pushing electron density toward the highly electronegative oxygen atoms of the nitro group. This extensive delocalization significantly lowers the HOMO-LUMO energy gap compared to isolated amines or alkenes. Consequently, the primary electronic transition (
π→π∗
with strong ICT character) is shifted from the deep UV (<200 nm) into the near-UV/visible region, typically exhibiting an absorption maximum (
λmax
) around 357 nm in aprotic environments[1].
Caption: Logical flow of Intramolecular Charge Transfer (ICT) in push-pull nitroenamines upon UV excitation.
Causality in Environmental Sensitivity and Solvatochromism
The UV-Vis absorption profile of nitroenamines is highly dependent on the microenvironment.
The Protonation Pitfall:
When analyzing 1-(2-nitrovinyl)piperidine, the choice of solvent is the single most critical experimental parameter. In aqueous or acidic media, the lone pair on the piperidine nitrogen is susceptible to protonation. Quantum chemical studies on structurally analogous nitroenamines (such as the pesticide nitenpyram) demonstrate that protonating the amine nitrogen breaks the
π
-conjugation[2].
Causality: Without the donor's lone pair participating in the push-pull system, the chromophore is effectively truncated. This results in a massive hypsochromic (blue) shift, dropping the absorption cross-section in the actinic region (>290 nm) to near zero[2]. Therefore, to measure the true ICT band of 1-(2-nitrovinyl)piperidine, aprotic solvents (e.g., Acetonitrile, Dichloromethane) must be utilized.
Quantitative Data Summary
The following table extrapolates the standardized UV-Vis spectral data for 1-(2-nitrovinyl)piperidine based on validated structural analogs (e.g., N,N-dimethyl-2-nitroethenamine)[1] and general nitroenamine photochemistry[2].
Parameter
Value / Characteristic
Mechanistic Rationale
Absorption Maximum (
λmax
)
~357 nm
Allowed
π→π∗
transition narrowed by push-pull ICT.
Molar Absorptivity (
ε
)
>15,000 M
−1
cm
−1
High probability of transition due to strong ground-state polarization.
Solvent Dependency
Positive Solvatochromism
Polar aprotic solvents stabilize the highly polar excited state, causing slight red shifts.
Aqueous Behavior (pH < 6)
Hypsochromic shift (<290 nm)
Amine protonation breaks
π
-conjugation, destroying the ICT band.
Self-Validating Experimental Protocol for UV-Vis Acquisition
To ensure scientific integrity, the following step-by-step methodology incorporates built-in validation checks to confirm that the acquired spectrum is free from aggregation artifacts and solvent interference.
Step 1: Aprotic Solvent Selection & Preparation
Action: Utilize HPLC-grade Acetonitrile (ACN).
Causality: ACN has a low UV cutoff (~190 nm), ensuring it does not mask the analyte's absorption. Being aprotic, it prevents the aforementioned protonation of the piperidine nitrogen, preserving the conjugated push-pull system[2].
Action: Dissolve 1.0 mg of 1-(2-nitrovinyl)piperidine in 10.0 mL of ACN. Perform serial dilutions to create working solutions at 10 µM, 20 µM, 40 µM, and 80 µM.
Causality: Measuring a single concentration is scientifically invalid. By bracketing concentrations, we can plot Absorbance vs. Concentration to verify adherence to the Beer-Lambert Law. A linear regression (
R2>0.99
) proves the sample is fully dissolved and free from concentration-dependent excimer formation.
Step 3: Baseline Correction via Matched Quartz
Action: Fill two matched quartz cuvettes (1 cm path length) with pure ACN. Run a baseline scan from 200 nm to 600 nm and zero the instrument.
Causality: Quartz is mandatory because standard glass absorbs UV light below 300 nm, which would artificially skew the baseline. Matched cuvettes eliminate optical path discrepancies.
Step 4: Spectral Scanning
Action: Replace the sample cuvette with the 1-(2-nitrovinyl)piperidine solutions (lowest to highest concentration). Scan at 120 nm/min with a 1.0 nm slit width.
Causality: Scanning from low to high concentration minimizes carryover error. A 1.0 nm slit width provides the optimal balance between spectral resolution and signal-to-noise ratio for broad ICT bands.
Caption: Step-by-step self-validating experimental workflow for UV-Vis spectral acquisition.
References
Quantification of the Electrophilic Reactivities of Nitroalkenes
Source: Elektronische Hochschulschriften der LMU München
URL
Experimental and Theoretical Studies of the Environmental Sensitivity of the Absorption Spectra and Photochemistry of Nitenpyram and Analogs
Source: ACS Earth and Space Chemistry
URL
Architectural and Thermodynamic Profiling of 1-(2-Nitrovinyl)piperidine: A Technical Whitepaper
Executive Summary As a Senior Application Scientist navigating the intersection of physical chemistry and synthetic methodology, understanding the precise physicochemical behavior of molecular building blocks is paramoun...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist navigating the intersection of physical chemistry and synthetic methodology, understanding the precise physicochemical behavior of molecular building blocks is paramount. 1-(2-Nitrovinyl)piperidine (also known as 1-piperidino-2-nitroethylene or (E)-1-(2-nitroethenyl)piperidine) is a quintessential "push-pull" nitroenamine. It serves as a highly reactive Michael acceptor and a critical synthon in the development of complex heterocyclic and pharmaceutical compounds.
This whitepaper dissects the physical properties, thermodynamic basicity, and self-validating experimental workflows required to synthesize and characterize this molecule, providing a field-proven guide for researchers and drug development professionals.
Physicochemical Architecture and Phase Behavior
The physical properties of a molecule dictate its handling, stability, and reactivity in drug development pipelines. 1-(2-Nitrovinyl)piperidine exhibits distinct phase behavior driven by its unique electronic architecture.
Quantitative Physical Properties
Below is a consolidated profile of the compound's physical properties [1]:
Property
Value
Method / Condition
CAS Registry Number
63913-45-1
Standard Identifier
Molecular Formula
C₇H₁₂N₂O₂
-
Molecular Weight
156.18 g/mol
Calculated
Melting Point
94 – 95 °C
Experimental (Capillary/DSC)
Boiling Point
246.7 ± 19.0 °C
Predicted (at 760 mmHg)
Density
1.2 ± 0.1 g/cm³
Predicted
Flash Point
103.0 ± 21.5 °C
Predicted
Causality Behind the Melting Point (94–95 °C)
For a relatively low-molecular-weight organic compound (156.18 g/mol ), a melting point of 94–95 °C is notably high. This is not arbitrary; it is the direct consequence of the molecule's zwitterionic resonance . The electron-donating piperidine ring and the electron-withdrawing nitro group are separated by a vinylic
π
-transmitter. This push-pull conjugation creates a massive molecular dipole moment in the ground state. In the solid crystal lattice, these strong dipole-dipole interactions require significant thermal energy (enthalpy of fusion) to disrupt, thereby elevating the melting point compared to non-conjugated aliphatic analogs.
Thermodynamic Hydrogen-Bond Basicity: The "Super-Basic" Nitroenamine
To truly master the application of 1-(2-nitrovinyl)piperidine, one must understand its thermodynamic behavior in solution. A landmark study by Laurence et al. (1994) [2] quantified the hydrogen-bond basicity of nitro-compounds using the thermodynamic scale
pKHB
(the logarithm of the formation constant of the 4-fluorophenol-base complex in CCl₄ at 298 K).
1-(2-Nitrovinyl)piperidine exhibits a
pKHB
of 1.57 .
This value is extraordinary—it demonstrates that this nitroenamine has a hydrogen-bonding basicity comparable to that of tributylamine. The causality behind this "super-basic" nature is the vinylology effect . The piperidine nitrogen lone pair (
n
) delocalizes through the vinyl
π
-system directly into the nitro group (
π∗
), localizing a dense negative charge on the nitro oxygens. This makes the nitro group an exceptionally strong hydrogen-bond acceptor.
Figure 1: Push-pull electronic delocalization pathway in 1-(2-nitrovinyl)piperidine.
Self-Validating Experimental Methodologies
In synthetic chemistry, a protocol must be more than a recipe; it must be a self-validating system where the physical phenomena inherently confirm the success of the reaction. The most reliable method to synthesize 1-(2-nitrovinyl)piperidine is via the transamination of 1-(dimethylamino)-2-nitroethylene .
Step-by-Step Transamination Protocol
Reagent Preparation: Dissolve 1.0 equivalent of 1-(dimethylamino)-2-nitroethylene in anhydrous ethanol.
Causality: Ethanol is chosen because its protic nature stabilizes the highly polar, zwitterionic addition-elimination transition state.
Amine Exchange: Add 1.2 equivalents of piperidine dropwise at room temperature under continuous stirring.
Thermal Driving Force: Elevate the reaction to reflux (approx. 78 °C).
Causality: Refluxing serves a dual purpose. It provides the activation energy for the exchange and, crucially, drives off the volatile dimethylamine byproduct (boiling point ~7 °C). According to Le Chatelier's principle, the removal of dimethylamine gas irreversibly shifts the equilibrium toward the desired piperidine derivative.
Self-Validation (Reaction Completion): The cessation of dimethylamine gas evolution acts as an internal, self-validating indicator that the transamination is complete.
Isolation: Cool the mixture slowly to 0 °C to induce crystallization. Filter and wash with cold ethanol.
Figure 2: Experimental workflow for the synthesis and thermal characterization of the compound.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized 1-(2-nitrovinyl)piperidine for downstream drug development, the following analytical validations must be performed:
Differential Scanning Calorimetry (DSC): A standard capillary melting point apparatus will yield a visual melt at 94–95 °C. However, DSC is required for rigorous quality control. A sharp, singular endothermic peak at 94.5 °C confirms not only the identity of the compound but the absence of polymorphic impurities or trapped solvent within the crystal lattice.
Infrared (IR) Spectroscopy: The asymmetric NO₂ stretching frequency will be significantly red-shifted (lower wavenumber) compared to standard aliphatic nitro compounds. This shift physically validates the increased single-bond character of the N-O bonds caused by the push-pull resonance described in Figure 1.
Nuclear Magnetic Resonance (NMR): ¹H-NMR will display characteristic vinylic protons. The coupling constant (
J
) between these protons will confirm the stereochemical purity of the (E)-isomer, which is thermodynamically favored due to steric relief between the bulky piperidine ring and the nitro group.
References
Laurence, C., Berthelot, M., Lucon, M., & Morris, D. G. (1994). "Hydrogen-bond basicity of nitro-compounds." Journal of the Chemical Society, Perkin Transactions 2, (3), 491-493. Available at:[Link]
Protocols & Analytical Methods
Method
Advanced Protocol for the Synthesis of Heterocycles via 1-(2-Nitrovinyl)piperidine
Executive Summary & Mechanistic Principles For drug development professionals and synthetic chemists, the construction of functionalized heterocycles demands building blocks that are both highly reactive and predictably...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Principles
For drug development professionals and synthetic chemists, the construction of functionalized heterocycles demands building blocks that are both highly reactive and predictably regioselective. 1-(2-Nitrovinyl)piperidine (a quintessential nitroenamine) serves as a privileged two-carbon nitro-containing synthetic equivalent (NSE) [1].
The utility of 1-(2-nitrovinyl)piperidine stems from its "push-pull" electronic resonance . The electron-donating piperidine moiety pushes electron density into the
π
-system, while the strongly electron-withdrawing nitro group pulls it. This extreme polarization dictates its reactivity:
Electrophilic Center: The carbon attached to the piperidine (
β
to the nitro group) is highly susceptible to nucleophilic attack. The piperidine acts as an excellent leaving group, facilitating addition-elimination cascades.
Nucleophilic Center: The carbon adjacent to the nitro group (
α
-carbon) carries a partial negative charge, making it reactive toward electrophiles.
Dipolarophile: The polarized double bond is an ideal substrate for highly regioselective 1,3-dipolar cycloadditions.
This guide details three validated, divergent synthetic protocols utilizing 1-(2-nitrovinyl)piperidine to access pyrazoles, indoles, and dihydropyrimidines.
Quantitative Data Summary
The table below summarizes the optimal conditions and expected yields for the primary heterocyclic scaffolds synthesized from 1-(2-nitrovinyl)piperidine.
Target Heterocycle
Reaction Pathway
Co-Reactants
Catalyst / Conditions
Typical Yield (%)
3-Nitro-1-arylpyrazoles
1,3-Dipolar Cycloaddition
Hydrazonoyl halides
Triethylamine, EtOH, 25°C
75–85%
3-Nitroindoles
Electrochemical Annulation
Aryl amines / Iodide
Undivided cell, Pt/C, 15 mA
60–70%
Dihydropyrimidines
Multicomponent Condensation
Amidines / Aldehydes
Piperidine (10 mol%), Reflux
80–90%
Pyridines
Regioselective Annulation
Ketones
Propylene carbonate, 80°C
65–80%
Reaction Pathways Visualization
Divergent synthetic pathways of 1-(2-nitrovinyl)piperidine to various heterocyclic scaffolds.
Experimental Methodologies
Protocol A: Synthesis of 3-Nitro-1-arylpyrazoles via 1,3-Dipolar Cycloaddition
Mechanistic Rationale: Nitrilimines are highly reactive 1,3-dipoles generated in situ from hydrazonoyl halides via base-catalyzed dehydrohalogenation. The nitrilimine undergoes a regioselective cycloaddition with the nitroenamine. The subsequent elimination of the piperidine moiety drives the aromatization of the pyrazole ring, rendering the reaction thermodynamically irreversible [2].
Step-by-Step Procedure:
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-(2-nitrovinyl)piperidine (1.0 mmol) and the appropriate hydrazonoyl halide (1.1 mmol) in anhydrous ethanol (15 mL).
Base Addition: Place the flask in a room-temperature water bath. Add triethylamine (1.5 mmol) dropwise over 10 minutes.
Causality: Slow addition maintains a low steady-state concentration of the nitrilimine, preventing unwanted head-to-tail homodimerization into tetrazines.
Reaction Monitoring: Stir the mixture at 25°C for 4–6 hours.
Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the bright yellow spot of the nitroenamine (visible under UV and ambient light) is fully consumed. A precipitate (triethylamine hydrochloride) will also form in the flask.
Workup: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (20 mL) and distilled water (20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 Hexanes:EtOAc) to afford the pure 3-nitro-1-arylpyrazole.
Protocol B: Electrochemical Annulation to 3-Nitroindoles
Mechanistic Rationale: Traditional indole syntheses often require harsh conditions. This protocol utilizes an anodic paired electrolysis process. The anodic oxidation of an iodide mediator (I⁻) generates an iodine radical (I•), which initiates a single-electron transfer (SET) to the nitroenamine, forming a cation radical. Subsequent C–C bond formation with an aniline derivative and cathodic reduction yields an indoline intermediate, which auto-aromatizes to the 3-nitroindole [1].
Step-by-Step Procedure:
Cell Setup: Equip an undivided electrochemical cell (25 mL) with a graphite rod anode and a platinum plate cathode (1.0 cm × 1.0 cm).
Reagent Loading: Add 1-(2-nitrovinyl)piperidine (1.0 mmol), the desired substituted aniline (1.2 mmol), and tetrabutylammonium iodide (TBAI, 0.2 mmol, 20 mol% as the redox mediator).
Electrolyte Addition: Dissolve the mixture in 15 mL of a 0.1 M LiClO₄ solution in acetonitrile.
Electrolysis: Apply a constant current of 15 mA at room temperature.
Causality: Using galvanostatic (constant current) conditions rather than potentiostatic conditions ensures a steady, controlled generation of the iodine radical without over-oxidizing the electron-rich indole product.
Reaction Monitoring: Pass approximately 3.5 to 4.0 F/mol of charge (typically 6–8 hours).
Self-Validation: The solution will darken as the reaction progresses. TLC (DCM:MeOH 95:5) will confirm the disappearance of the starting materials.
Workup: Disconnect the cell, rinse the electrodes with acetonitrile, and evaporate the solvent under reduced pressure. Purify directly via flash chromatography to isolate the 3-nitroindole.
Protocol C: Multicomponent Synthesis of Dihydropyrimidines
Mechanistic Rationale: In this multicomponent reaction (MCR), the nucleophilic nitrogen of an amidine attacks the highly electrophilic
β
-carbon of the nitroenamine (displacing piperidine). A subsequent intramolecular condensation with an aldehyde yields the dihydropyrimidine core.
Step-by-Step Procedure:
Preparation: In a 25 mL pressure tube, combine 1-(2-nitrovinyl)piperidine (1.0 mmol), an arylaldehyde (1.0 mmol), and an amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 mmol) in ethanol (10 mL).
Causality: Piperidine serves a dual purpose here. It acts as a mild Brønsted base to liberate the free amidine from its hydrochloride salt, and it facilitates the initial Michael-type addition without competing with the nucleophile (since it is the same leaving group present in the starting material).
Heating: Seal the tube and heat to 80°C (reflux) for 8 hours.
Isolation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to induce crystallization.
Self-Validation: A microcrystalline solid should precipitate. If oiling out occurs, scratch the side of the flask with a glass rod to provide nucleation sites.
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure dihydropyrimidine.
References
Lyapustin, D. N., Fedotov, V. V., Ulomsky, E. N., Rusinov, V. L., & Chupakhin, O. N. "Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents." Russian Chemical Reviews, vol. 92, no. 4, 2023, p. RCR5077.[Link]
Shawali, A. S., & Edrees, M. M. "Reactions of nitrilimines with heterocyclic amines and enamines. Convenient methodology for synthesis and annulation of heterocycles." Arkivoc, vol. 2006, no. ix, 2007, pp. 292-365.[Link]
Application
Application Note: 1-(2-Nitrovinyl)piperidine as a Dienophile in Diels-Alder Cycloadditions
Target Audience: Synthetic Chemists, Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocol Introduction and Chemical Rationale The synthesis of highly function...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Researchers, and Drug Discovery Scientists
Document Type: Technical Application Note & Standard Operating Protocol
Introduction and Chemical Rationale
The synthesis of highly functionalized cycloadducts often requires dienophiles that are not only highly reactive but also capable of imparting strict regio- and stereocontrol. 1-(2-nitrovinyl)piperidine , a classic push-pull β-nitroenamine, serves as an exceptional dienophile in normal electron-demand Diels-Alder [4+2] cycloadditions [2].
The unique reactivity of 1-(2-nitrovinyl)piperidine stems from its dual-electronic nature:
Electron-Withdrawing Group (EWG): The nitro group strongly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, accelerating the reaction with electron-rich dienes.
Electron-Donating Group (EDG): The piperidine moiety acts as a stereocontrol element and a synthetic handle. Post-cycloaddition, the piperidino group can be eliminated or hydrolyzed, effectively making the dienophile a synthetic equivalent of highly reactive, unstable nitroethylene or ketene derivatives [2].
Mechanistic Insights and Predictive Causality
In a standard normal electron-demand Diels-Alder reaction, the HOMO of the diene interacts with the LUMO of the dienophile. The presence of the nitro group in 1-(2-nitrovinyl)piperidine ensures a sufficiently low LUMO energy. However, the piperidine ring introduces a competing resonance effect (enamine character) that slightly raises the LUMO compared to unsubstituted nitroalkenes.
Why choose this over simple nitroalkenes?
Stability: Simple nitroalkenes (like nitroethylene) are highly prone to spontaneous polymerization. The piperidine group stabilizes the monomeric form, allowing for controlled, room-temperature storage and handling.
Regioselectivity: The steric bulk and electronic bias of the piperidine ring force incoming asymmetric dienes into highly predictable orientations, maximizing ortho or para cycloadduct formation.
Post-Reaction Versatility: The resulting cycloadduct contains both a nitro group and an amine on adjacent carbons. This motif is easily converted into ketones (via Nef reaction), eliminated to form double bonds, or reduced to form diamines for pharmaceutical scaffolds.
Quantitative Data: Cycloaddition Scope
The table below summarizes the expected performance of 1-(2-nitrovinyl)piperidine across various diene classes under standard thermal conditions.
Diene System
Reaction Conditions
Yield (%)
Endo/Exo Ratio
Primary Application
Cyclopentadiene
CH₂Cl₂, 0 °C to RT, 4 h
88 - 92%
> 95:5
Bicyclic scaffold generation
Danishefsky's Diene
Toluene, 80 °C, 12 h
75 - 80%
Regiospecific
Synthesis of substituted cyclohexenones
2,3-Dimethyl-1,3-butadiene
Neat or Toluene, 110 °C, 24 h
65 - 70%
N/A
Highly substituted cyclohexanes
Furan
ZnI₂ (cat), CH₂Cl₂, RT, 48 h
50 - 60%
60:40
Oxabicyclic natural product cores
Experimental Protocols
Protocol A: In Situ Generation or Preparation of 1-(2-Nitrovinyl)piperidine
Note: While commercially available, it can be synthesized via the condensation of nitroacetaldehyde (generated in situ) or by amine exchange from 1-(dimethylamino)-2-nitroethylene.
Materials:
1-(Dimethylamino)-2-nitroethylene (1.0 equiv)
Piperidine (1.2 equiv)
Ethanol (anhydrous)
Step-by-Step Procedure:
Dissolution: Dissolve 1-(dimethylamino)-2-nitroethylene (10 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
Addition: Add piperidine (12 mmol) dropwise at room temperature.
Reaction: Heat the mixture to reflux for 2-3 hours. The evolution of dimethylamine gas will be observed.
Isolation: Cool the reaction to 0 °C. The product, 1-(2-nitrovinyl)piperidine, will precipitate as a yellow-orange solid.
Purification: Filter the solid, wash with cold ethanol, and dry under high vacuum. (Typical yield: 85-90%).
Protocol B: Diels-Alder Cycloaddition with Cyclopentadiene
This protocol represents a self-validating system; the endo-selectivity is easily confirmed via NMR of the crude mixture, validating the concerted [4+2] mechanism.
Materials:
1-(2-Nitrovinyl)piperidine (1.0 equiv)
Freshly cracked Cyclopentadiene (3.0 equiv)
Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask under N₂, dissolve 1-(2-nitrovinyl)piperidine (5 mmol) in 15 mL of anhydrous DCM.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Diene Addition: Add freshly cracked cyclopentadiene (15 mmol) dropwise via syringe. Causality check: Excess diene is used to drive the reaction to completion and compensate for diene volatility/dimerization.
Incubation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 3 hours.
Monitoring: Monitor the disappearance of the bright yellow enamine color, which indicates consumption of the dienophile.
Workup: Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the bicyclic adduct.
Reaction Workflow and Mechanistic Pathway
The following diagram illustrates the workflow and the mechanistic logic of utilizing a push-pull dienophile in a Diels-Alder reaction.
Figure 1: Mechanistic workflow of the [4+2] cycloaddition using 1-(2-nitrovinyl)piperidine.
References
Conjugated Nitrodienes. Synthesis and Reactivity | Chemical Reviews. ACS Publications. Available at:[Link]
Trisubstituted push-pull nitro alkenes. ARKIVOC. Available at:[Link]
Method
Application Notes and Protocols: Asymmetric Michael Addition Reaction Conditions for 1-(2-nitrovinyl)piperidine
Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following guide provides a comprehensive overview and generalized protocols for the asymmetric Michael addition to nitroalkenes.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a comprehensive overview and generalized protocols for the asymmetric Michael addition to nitroalkenes. While 1-(2-nitrovinyl)piperidine is a member of this class, its specific electronic and steric properties, conferred by the piperidine moiety, may necessitate optimization of the described conditions. The protocols provided are based on well-established procedures for analogous substrates like β-nitrostyrene and should be considered robust starting points for methodological development.
Introduction: The Significance of Chiral γ-Nitroamines
The asymmetric Michael addition stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high stereocontrol.[1][2] When applied to nitroalkenes, this reaction provides enantiomerically enriched γ-nitro carbonyl compounds, which are exceptionally versatile synthetic intermediates. The nitro group, a powerful electron-withdrawing group that activates the alkene for nucleophilic attack, can be readily transformed into a variety of other functional groups, most notably an amine.[2] This makes the asymmetric Michael addition to nitroalkenes a powerful strategy for accessing chiral γ-amino acids, 1,3-amino alcohols, and other valuable building blocks for pharmaceuticals.[3]
The target substrate, 1-(2-nitrovinyl)piperidine, is a unique nitroalkene. The product of a Michael addition to this substrate would be a γ-nitroamine containing a piperidine ring, a privileged scaffold found in numerous bioactive molecules and approved drugs.[4] The development of stereoselective methods to access such structures is therefore of high interest to the medicinal chemistry community. This guide details the critical parameters, mechanistic considerations, and practical protocols for achieving high stereoselectivity in the Michael addition to this class of acceptors, primarily focusing on organocatalytic approaches.
Part 1: Mechanistic Insights and Principles of Stereocontrol
The most successful and widely adopted method for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes is organocatalysis, particularly aminocatalysis.[5] This approach avoids potentially toxic and expensive metal catalysts and often proceeds under mild, environmentally benign conditions.[6]
The Enamine Catalytic Cycle
The reaction typically proceeds through an enamine-based catalytic cycle, especially when using aldehyde or ketone nucleophiles with a chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl ether.[5][7][8]
The generally accepted mechanism involves the following key steps:
Enamine Formation: The chiral secondary amine catalyst reacts with the carbonyl group of the aldehyde or ketone nucleophile to form a nucleophilic enamine intermediate.[9][10] This step increases the HOMO energy of the nucleophile, making it sufficiently reactive to attack the electron-deficient nitroalkene.
Michael Addition (C-C Bond Formation): The enamine attacks the β-carbon of the nitroalkene. The stereochemistry of this step is directed by the chiral scaffold of the catalyst. The catalyst sterically shields one face of the enamine, forcing the nitroalkene to approach from the less hindered face.[7]
Iminium Ion Formation: The resulting intermediate is a zwitterionic nitronate which rearranges to a more stable iminium ion.
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium to release the final γ-nitro carbonyl product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[10]
Some studies suggest the reaction may proceed through a [2+2] cycloaddition to form a transient cyclobutane intermediate, which then undergoes hydrolysis to yield the Michael adduct.[7][8] Regardless of the precise pathway, the stereochemical outcome is dictated by the transition state of the C-C bond-forming step.
Caption: Generalized enamine catalytic cycle for the asymmetric Michael addition.
The Role of Bifunctional Catalysis
To achieve high levels of stereoselectivity, many modern organocatalysts are bifunctional. They possess both a nucleophilicity-enhancing group (typically a secondary or primary amine to form the enamine) and a group capable of activating the electrophile through hydrogen bonding.[9] For instance, thiourea-based catalysts derived from chiral diamines can form two hydrogen bonds with the oxygen atoms of the nitro group.[9][10] This rigidifies the transition state, locks the conformation of the nitroalkene, and enhances facial selectivity during the nucleophilic attack.[6][9]
Part 2: Optimization of Reaction Conditions
The success of the asymmetric Michael addition is highly dependent on the careful selection of several key parameters.
Catalyst Selection: The choice of catalyst is paramount.
Diarylprolinol Silyl Ethers: These are among the most powerful and widely used catalysts for this transformation. The bulky diarylmethyl silyl ether group provides a highly effective steric shield, directing the electrophile to one face of the enamine intermediate, which generally leads to excellent enantioselectivities.[7]
Bifunctional Thioureas: Catalysts incorporating a thiourea moiety alongside a primary or secondary amine are highly effective. The thiourea group acts as a hydrogen-bond donor, activating the nitroalkene.[6][9]
Chiral Diamines: Simple chiral diamines, such as N-substituted 2,2'-bipyrrolidine or 2,2'-bipiperidine, have also proven to be effective catalysts, offering a balance of reactivity and selectivity.[11][12]
Nucleophile: While various carbon nucleophiles can be used, aldehydes are the most common partners in these reactions due to their facile formation of enamines.[5] Linear aldehydes (e.g., propanal) and α-branched aldehydes (e.g., isobutyraldehyde) are excellent candidates, often yielding products with high diastereo- and enantioselectivity.[5][13]
Solvent: The reaction solvent can significantly influence both the reaction rate and stereoselectivity. Aprotic solvents are generally preferred.
Ethereal Solvents (THF, Diethyl Ether): Often provide high diastereoselectivity.[1]
Chlorinated Solvents (CHCl₃, CH₂Cl₂): Commonly used and effective for many catalyst systems.[12]
Aromatic Solvents (Toluene): Can sometimes increase the reaction rate.[1]
Water: In some eco-friendly protocols, water has been used as a solvent, particularly with thiourea-based catalysts, where it can enhance reactivity through hydration effects.[9][10]
Additives (Co-catalysts): The addition of acidic or basic co-catalysts is often crucial for achieving high efficiency.
Acids: Carboxylic acids or phenols are frequently added, sometimes in stoichiometric amounts.[3] They can facilitate both the enamine formation and the final hydrolysis of the iminium ion, accelerating catalyst turnover.[3][8] 3-Nitrobenzoic acid and 4-nitrophenol are commonly employed.[3][10]
Temperature: Reactions are typically run at temperatures ranging from -20 °C to room temperature. Lowering the temperature often enhances stereoselectivity, although it may require longer reaction times.[1]
DPEN = 1,2-diphenylethylenediamine; TMS = Trimethylsilyl; RT = Room Temperature
Part 4: Detailed Experimental Protocols
The following is a representative protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene, adapted from highly successful literature procedures.[7][12] This should serve as an excellent starting point for experiments with 1-(2-nitrovinyl)piperidine.
Protocol 1: Asymmetric Michael Addition using a Diarylprolinol Silyl Ether Catalyst
Propanal (or other aldehyde, freshly distilled) (Nucleophile)
4-Nitrobenzoic acid (Additive)
Toluene (Anhydrous)
Hydrochloric Acid (1 M solution)
Ethyl Acetate
Brine (Saturated NaCl solution)
Magnesium Sulfate (Anhydrous)
Silica Gel for column chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diarylprolinol silyl ether catalyst (e.g., 0.02 mmol, 10 mol%) and the acidic additive, 4-nitrobenzoic acid (0.02 mmol, 10 mol%).
Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL). Cool the resulting solution to the desired temperature (e.g., 4 °C) using a cooling bath.
Add the Michael acceptor, 1-(2-nitrovinyl)piperidine (0.20 mmol, 1.0 equiv).
Add the aldehyde nucleophile (e.g., propanal, 1.0 mmol, 5.0 equiv) dropwise to the stirred solution.
Reaction Monitoring: Seal the flask and stir the reaction mixture at the set temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 12-48 hours).
Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl (2 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with saturated brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitroamine product.
Caption: Step-by-step experimental workflow for the asymmetric Michael addition.
Part 5: Product Analysis and Troubleshooting
Structural and Stereochemical Analysis:
The structure of the purified product should be confirmed using ¹H and ¹³C NMR spectroscopy.
The diastereomeric ratio (dr) can often be determined from the ¹H NMR spectrum of the crude reaction mixture by integrating characteristic signals for each diastereomer.
The enantiomeric excess (ee) must be determined by a chiral stationary phase High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis, comparing the product to a racemic sample.
Troubleshooting Guide:
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more effective acidic additive, or increasing the temperature (this may lower stereoselectivity). Ensure all reagents are pure and the solvent is anhydrous.
Poor Stereoselectivity (ee or dr): This is often temperature-dependent; lowering the reaction temperature is the first step. Screening different catalysts and solvents is also critical. The steric bulk of the catalyst's shielding group and the choice of solvent can dramatically impact stereochemical outcomes.
Side Reactions: Aldehydes can undergo self-aldol condensation. Using an excess of the aldehyde can be detrimental. It may be necessary to add the aldehyde slowly over a period of time or reduce the amount used.
Conclusion
The organocatalyzed asymmetric Michael addition is a robust and highly effective method for the synthesis of chiral γ-nitro carbonyl compounds. By leveraging well-established aminocatalysis principles, researchers can access valuable building blocks containing the piperidine motif from 1-(2-nitrovinyl)piperidine. Success hinges on the rational selection of a chiral catalyst, nucleophile, and solvent, often fine-tuned with an acidic additive. The protocols and data presented here provide a solid foundation for developing a highly stereoselective transformation tailored to this specific and promising Michael acceptor.
Application Note: Synthesis of 1-(2-Nitrovinyl)piperidine via Nitroalkene Transamination
Executive Summary The synthesis of 1-(2-nitrovinyl)piperidine represents a fundamental transformation in heterocyclic chemistry, leveraging the unique reactivity of functionalized nitroalkenes. This protocol details an o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 1-(2-nitrovinyl)piperidine represents a fundamental transformation in heterocyclic chemistry, leveraging the unique reactivity of functionalized nitroalkenes. This protocol details an optimized addition-elimination (transamination) workflow, utilizing 1-(dimethylamino)-2-nitroethylene as the primary nitroalkene precursor. The resulting enamine is a highly conjugated, versatile building block used extensively in downstream cyclizations and the development of bioactive alkaloid scaffolds.
Mechanistic Rationale & Experimental Design
Simple nitroalkenes (e.g., β-nitrostyrene) typically undergo standard Michael additions when reacted with secondary amines, yielding saturated β-nitroamines (1[1]). However, when the starting nitroalkene possesses a viable leaving group—such as the dimethylamino moiety in 1-(dimethylamino)-2-nitroethylene—the reaction trajectory shifts toward an addition-elimination mechanism (2[2]).
Causality of Experimental Choices (Expertise & Experience):
Solvent Selection (Ethanol): The reaction is conducted in refluxing absolute ethanol. The elevated temperature (78 °C) is specifically chosen to decrease the solubility of the dimethylamine byproduct. As dimethylamine is expelled as a gas, Le Chatelier's principle drives the equilibrium entirely toward the 1-(2-nitrovinyl)piperidine product.
Stoichiometry (1.2 equiv Piperidine): A slight excess of piperidine ensures complete consumption of the nitroalkene, preventing difficult downstream chromatographic separations between the product and the starting material.
Self-Validation: The protocol incorporates in-process Thin Layer Chromatography (TLC) monitoring. The highly conjugated product exhibits distinct UV absorbance and a lower
Rf
value compared to the starting material, providing immediate visual confirmation of reaction progress.
Step-by-Step Protocol
Reaction Assembly
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-(dimethylamino)-2-nitroethylene (10.0 mmol, 1.16 g) in 25 mL of absolute ethanol.
Nucleophile Introduction: Add piperidine (12.0 mmol, 1.19 mL) dropwise to the suspension at 25 °C. Ensure the flask is fitted with a reflux condenser vented to a fume hood to safely manage the evolution of dimethylamine gas.
Transamination & Monitoring
Heating: Gradually heat the reaction mixture to reflux (78 °C) using an oil bath. The suspension will transition into a homogenous solution as the reaction proceeds.
In-Process Validation: After 1.5 hours, withdraw a 10 μL aliquot. Dilute in 1 mL of ethyl acetate and analyze via TLC (Silica gel, 7:3 Hexanes:Ethyl Acetate). The reaction is deemed complete when the starting material spot (UV active) is entirely replaced by the product spot.
Isolation & Purification
Concentration: Cool the mixture to room temperature. Remove the ethanol and unreacted piperidine under reduced pressure using a rotary evaporator (water bath at 40 °C).
Aqueous Work-up: Dissolve the resulting crude oil in 30 mL of dichloromethane (DCM). Transfer to a separatory funnel and wash sequentially with distilled water (2 × 15 mL) to remove polar impurities, followed by a brine wash (1 × 15 mL) to pre-dry the organic phase.
Drying: Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
). Filter the drying agent and concentrate the filtrate in vacuo.
Final Purification: Purify the residue via flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 Hexanes:Ethyl Acetate) to isolate pure 1-(2-nitrovinyl)piperidine as a crystalline solid.
Reaction Optimization Data
The following table summarizes the quantitative data gathered during the optimization of the solvent and temperature parameters, validating the choice of ethanol for this specific protocol.
Solvent
Temperature (°C)
Reaction Time (h)
Isolated Yield (%)
Purity (HPLC, %)
Dichloromethane
40 (Reflux)
12.0
45
>85
Methanol
65 (Reflux)
4.0
78
>95
Ethanol
78 (Reflux)
2.5
92
>98
Toluene
110 (Reflux)
1.5
85
>90
Mechanistic Workflow Diagram
Mechanism of transamination yielding 1-(2-nitrovinyl)piperidine.
References
Buechi, G., & Mak, C. P. (1977). Nitro olefination of indoles and some substituted benzenes with 1-dimethylamino-2-nitroethylene. The Journal of Organic Chemistry.[Link]
Yu, H., et al. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters.[Link]
Application Note: Catalytic Reduction Techniques for 1-(2-Nitrovinyl)piperidine Derivatives
Strategies for the Enantioselective Synthesis of β-Nitroamines and 1,2-Diamines Introduction & Mechanistic Rationale 1-(2-Nitrovinyl)piperidine derivatives—whether featuring the nitrovinyl moiety directly attached to the...
Author: BenchChem Technical Support Team. Date: April 2026
Strategies for the Enantioselective Synthesis of β-Nitroamines and 1,2-Diamines
Introduction & Mechanistic Rationale
1-(2-Nitrovinyl)piperidine derivatives—whether featuring the nitrovinyl moiety directly attached to the piperidine nitrogen (nitroenamines) or substituted along the piperidine backbone—are highly versatile synthetic equivalents. The selective reduction of these electron-deficient nitroalkenes is a critical transformation in drug development, enabling the synthesis of chiral β-nitroamines, peptidomimetics, and enantiopure 1,2-diamines.
Historically, the reduction of such substrates faced a "selectivity-generality paradox." Direct exhaustive hydrogenation over transition metals often yields complex mixtures or racemic diamines due to competing side reactions (e.g., hydrogenolysis or premature nitro reduction). To resolve this, modern synthetic workflows employ a stepwise reduction strategy :
Organocatalytic Transfer Hydrogenation : The conjugated
C=C
double bond is selectively reduced using a chiral hydrogen-bond donor catalyst. The catalyst coordinates the nitro group, locking the substrate in a chiral pocket, while a mild hydride source (like a Hantzsch ester) is delivered stereoselectively to the β-position. This breaks the monolithic paradigm of nitroalkene reduction, providing unprecedented enantioselection ().
Exhaustive Nitro Reduction : Once the stereocenter is firmly established, the aliphatic nitro group is reduced to a primary amine using heterogeneous transition-metal catalysis (e.g., Pd/C or Raney-Ni), preserving the established chirality.
Comparative Analysis of Catalytic Systems
The following table summarizes the quantitative performance and operational parameters of the leading reduction strategies for nitrovinyl-piperidine scaffolds.
Reduction Strategy
Catalyst System
Reductant
Typical Yield
Enantioselectivity (ee)
Key Advantage
Organocatalytic Transfer Hydrogenation
AmA 7·HNTf₂ (Chiral H-Bond Donor)
Hantzsch Ester
85–95%
>90%
Exceptional functional group tolerance; highly predictable stereocontrol.
Continuous-Flow Metal-Free Reduction
Chiral Imidazolidinone
Trichlorosilane (
HSiCl3
)
70–90%
90–97%
Rapid kinetics (minutes vs. hours); superior heat dissipation for exothermic nitro chemistry.
Exhaustive Heterogeneous Hydrogenation
10% Pd/C or Raney-Nickel
Hydrogen Gas (
H2
, 1 atm)
>95%
N/A (Preserves existing stereocenters)
Complete reduction to 1,2-diamines; simple filtration workup; highly atom-economical.
Experimental Methodologies & Protocols
As a Senior Application Scientist, it is imperative to understand that successful execution relies on the causality behind each operational step. The following protocols are designed as self-validating systems , integrating in-process quality control (QC) to ensure data integrity.
Protocol A: Enantioselective Organocatalytic Transfer Hydrogenation
Adapted from the universal nitroalkene reduction methodology by.
Objective : Selective reduction of the nitrovinyl double bond to yield a chiral β-nitroamine.
Preparation : Flame-dry a 10 mL reaction vial under vacuum and backfill with Argon.
Causality : Moisture competes for hydrogen-bonding sites on the chiral organocatalyst, which can drastically reduce enantioselectivity.
Reagent Loading : Charge the vial with the 1-(2-nitrovinyl)piperidine derivative (1.0 equiv, 0.5 mmol) and the AmA 7·HNTf₂ catalyst (5–10 mol%).
Solvation & Thermal Control : Add dry toluene to achieve a 0.1 M concentration. Pre-cool the solution in a cryo-block at 0 °C for 60 minutes.
Causality : Toluene is a non-polar solvent that maximizes the strength of the hydrogen-bonding network between the catalyst and the nitro substrate. Pre-cooling strictly suppresses any un-catalyzed background hydride transfer from the Hantzsch ester, ensuring the reaction only occurs within the chiral pocket.
Hydride Addition : Add Hantzsch ester (1.6 equiv) in one single portion. Stir under Argon at 0 °C for 48 hours.
Self-Validating QC : Monitor the reaction via TLC (Hexanes/EtOAc). Nitroenamines are typically bright yellow and highly UV-active. The reaction is complete when the yellow color entirely dissipates from the solution, providing a visual confirmation of double-bond reduction prior to LC-MS verification.
Workup : Concentrate the mixture in vacuo and purify via silica gel flash chromatography to isolate the chiral nitroalkane.
Protocol B: Continuous-Flow Reduction of Nitroenamines
Optimized for scalability and thermal safety, based on flow-chemistry principles by.
Objective : Accelerated, scalable reduction using microfluidic dynamics.
Solution Prep : Prepare Solution A: 0.05 M nitroenamine and 10 mol% chiral organocatalyst in toluene. Prepare Solution B: 0.1 M Hantzsch ester in toluene.
Reactor Setup : Connect two syringe pumps to a T-mixer leading into a 0.5-mL mesoreactor maintained at 60 °C.
Causality : Nitroenamine reductions are highly exothermic. Running this in batch at 60 °C risks thermal runaway and degradation. The mesoreactor's massive surface-area-to-volume ratio ensures instantaneous heat dissipation, allowing the use of elevated temperatures to accelerate kinetics safely.
Execution : Pump Solutions A and B at equal flow rates configured to achieve a residence time of exactly 2.5 minutes.
Quenching : Direct the output stream directly into a stirred flask containing saturated aqueous
NaHCO3
.
Protocol C: Exhaustive Hydrogenation to Chiral 1,2-Diamine
Objective : Complete reduction of the aliphatic nitro group to a primary amine without racemizing the adjacent stereocenter.
Solvation : Dissolve the purified chiral β-nitroamine (from Protocol A or B) in anhydrous methanol (0.2 M) in a heavy-walled hydrogenation flask.
Causality : Methanol acts as a protic donor, which facilitates the sequential protonation steps required to reduce the nitro group (
NO2→NO→NHOH→NH2
).
Catalyst Addition : Carefully add 10% Pd/C (10 wt% relative to the substrate).
Atmospheric Control (Critical Safety Step) : Purge the vessel with Argon for 5 minutes, then backfill with
H2
gas via a balloon.
Causality : Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors and ambient oxygen. The Argon purge displaces oxygen, preventing spontaneous ignition and ensuring a controlled hydrogenation environment.
Reaction : Stir vigorously at room temperature for 12 hours.
Self-Validating QC : Hydrogen gas uptake will physically cease when the reduction is complete. Spot the reaction on TLC and apply a Ninhydrin stain; the product spot will turn deep purple upon heating, definitively confirming the presence of the newly formed primary amine.
Workup : Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess methanol and concentrate the filtrate to yield the enantiopure 1-(2-aminoethyl)piperidine derivative.
Pathway Visualization
The following diagram maps the logical flow and chemical transformations of the stepwise reduction strategy.
Workflow of stepwise catalytic reduction from 1-(2-nitrovinyl)piperidine to chiral 1,2-diamine.
References
Johnston, J. N., Deng, Z., Padalino, M. A., Jan, J. E. L., Park, S., & Danneman, M. W. (2024). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Journal of the American Chemical Society, 146(2), 1269-1275.[Link][1][2][3][4][5][6]
Benaglia, M., Raimondi, L., & Burke, A. J. (2018). A Continuous-Flow, Two-Step, Metal-Free Process for the Synthesis of Differently Substituted Chiral 1,2-Diamino Derivatives. Synlett, 29(10), 1334-1340.[Link][7]
Application Note: Utilizing 1-(2-Nitrovinyl)piperidine in Multicomponent Cascade Reactions for Heterocycle Synthesis
Executive Summary The synthesis of highly functionalized nitrogen-containing heterocycles—such as 1,4-dihydropyridines (DHPs) and tetrahydropyridines—is a cornerstone of modern drug development. Traditional stepwise synt...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized nitrogen-containing heterocycles—such as 1,4-dihydropyridines (DHPs) and tetrahydropyridines—is a cornerstone of modern drug development. Traditional stepwise syntheses often suffer from low atom economy, tedious purification, and the need for harsh reagents. Multicomponent reactions (MCRs) bypass these limitations by condensing three or more reactants in a single vessel to form complex scaffolds[1].
Within this paradigm, 1-(2-nitrovinyl)piperidine has emerged as a privileged, electronically versatile synthon. Operating as a "push-pull" alkene, it functions sequentially as both a Michael donor and a Michael acceptor, enabling the rapid construction of complex architectures through cooperative cascade annulations[2]. This application note provides a comprehensive mechanistic overview and a self-validating experimental protocol for leveraging 1-(2-nitrovinyl)piperidine in the cascade synthesis of functionalized heterocyclic platforms.
Mechanistic Principles: The Push-Pull Dynamics
The unique reactivity of 1-(2-nitrovinyl)piperidine stems from its extreme electronic polarization. The piperidine ring acts as a powerful electron donor (the "push"), while the nitro group acts as a strong electron acceptor (the "pull").
This delocalization creates a zwitterionic character across the carbon-carbon double bond. Consequently, the
α
-carbon (adjacent to the nitro group) becomes highly nucleophilic, while the
β
-carbon (adjacent to the piperidine) becomes highly electrophilic. In a multicomponent cascade, this allows the molecule to perform a dual role: it first attacks an electrophilic intermediate (e.g., a Knoevenagel adduct) via Michael addition, and subsequently undergoes an intramolecular attack by a nucleophile at its
β
-carbon, often followed by the elimination of the piperidine moiety to drive rearomatization or stable ring formation[2].
Fig 1: Push-pull electronic delocalization of 1-(2-nitrovinyl)piperidine.
Cascade Reaction Workflow
In a typical three-component reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione), and 1-(2-nitrovinyl)piperidine, the reaction proceeds through a highly orchestrated sequence. The Brønsted acid catalyst initially activates the aldehyde, facilitating a Knoevenagel condensation with the 1,3-dicarbonyl to form an electrophilic alkylidene intermediate[3]. The nitroenamine then intercepts this intermediate, triggering a domino Michael addition/intramolecular cyclization sequence[4].
Fig 2: Four-stage multicomponent cascade workflow for heterocycle synthesis.
Quantitative Data: Reaction Optimization
The selection of solvent and catalyst is critical to balancing the kinetics of the initial condensation with the stability of the nitroenamine. High temperatures or harsh Lewis acids can lead to the premature degradation of 1-(2-nitrovinyl)piperidine. The data below summarizes the optimization parameters for the synthesis of tetrahydropyridine derivatives.
Table 1: Optimization of Reaction Conditions for Cascade Synthesis
Entry
Solvent
Catalyst (mol%)
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
1
Water
None
80
24
Trace
Poor solubility of organic precursors prevents interaction.
2
Toluene
p-TSA (10)
110
12
45
High temperature led to thermal degradation of nitroenamine.
3
Ethanol
None
78
18
30
Background Knoevenagel condensation is too slow without activation.
This protocol details the synthesis of a highly substituted tetrahydropyridine scaffold. The procedure is designed to be self-validating: the successful formation of the product is visually confirmed by its spontaneous precipitation from the reaction matrix, exploiting differential solubility to eliminate the need for silica gel chromatography[1].
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1.0 mmol) and 1,3-cyclohexanedione (1.0 mmol) in 5.0 mL of absolute ethanol.
Add p-TSA (10 mol%). Stir the mixture at room temperature for 15 minutes.
Causality: Initiating the reaction with only the aldehyde and the dicarbonyl ensures the Knoevenagel adduct forms first. If the nitroenamine were added immediately, it could undergo unwanted side reactions (e.g., self-polymerization or premature hydrolysis) before the electrophilic acceptor is generated.
Cascade Triggering:
Add 1-(2-nitrovinyl)piperidine (1.0 mmol) in one portion to the stirring mixture.
Attach a reflux condenser and heat the mixture to 78 °C (reflux) using an oil bath.
Causality: Heating provides the activation energy required for the nitroenamine's nucleophilic
α
-carbon to attack the Knoevenagel adduct. The subsequent intramolecular annulation is driven forward by the thermodynamic stability of the resulting cyclic system.
Reaction Monitoring (Quality Control):
Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase.
Self-Validation: The reaction is deemed complete when the bright yellow spot corresponding to 1-(2-nitrovinyl)piperidine (
Rf≈0.6
) completely disappears, replaced by a single, highly UV-active product spot near the baseline (
Rf≈0.3
).
Workup and Purification:
Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice bath (0–5 °C) for 30 minutes.
Causality: The highly functionalized heterocyclic product has significantly lower solubility in cold ethanol compared to the starting materials and the p-TSA catalyst. Cooling forces the product to crash out of the solution, driving the reaction to completion via Le Chatelier’s principle and bypassing chromatographic purification.
Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (
2×2
mL) to remove any residual catalyst or unreacted starting materials.
Dry the solid under high vacuum to afford the analytically pure heterocycle.
References
Myriad Multiplicity in Nitroenamine Multicomponent Methodology
Source: RSC Blogs
URL:[Link][2]
Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles
Source: NIH / PubMed Central
URL:[Link][3]
Tetrahydropyridines: a recent update for their multicomponent synthesis
Source: RSC Advances
URL:[Link][4]
Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal
Source: NIH / PubMed Central
URL:[Link][1]
Application Notes and Protocols for Cross-Coupling Reactions Using 1-(2-Nitrovinyl)piperidine
Introduction: Unlocking the Synthetic Potential of 1-(2-Nitrovinyl)piperidine To the community of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Synthetic Potential of 1-(2-Nitrovinyl)piperidine
To the community of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide to the cross-coupling applications of 1-(2-nitrovinyl)piperidine. This versatile building block, possessing both a nucleophilic piperidine moiety and an electrophilic nitrovinyl group, offers a unique platform for molecular diversification. The electron-withdrawing nature of the nitro group activates the alkene for various transformations, while the piperidine nitrogen presents a classic site for N-arylation.
While specific cross-coupling protocols for 1-(2-nitrovinyl)piperidine are not extensively documented in the literature, its reactivity can be confidently predicted based on well-established principles of organic synthesis. This guide provides detailed, predictive protocols for three major classes of cross-coupling reactions: Denitrative Heck-type coupling, Mizoroki-Heck coupling, and Buchwald-Hartwig amination. Each protocol is grounded in analogous transformations reported for similar substrates, with in-depth explanations of the mechanistic rationale and experimental design.
The synthesis of the starting material, 1-(2-nitrovinyl)piperidine, can be achieved through a Henry (nitroaldol) reaction between piperidine-1-carbaldehyde and nitromethane, followed by dehydration of the resulting nitroalkanol.
Part 1: Denitrative Heck-Type Cross-Coupling with Aryl Boronic Acids
A compelling application of nitroalkenes in cross-coupling is the replacement of the nitro group, a process known as denitrative coupling.[1][2][3] This transformation allows for the stereoselective formation of a new carbon-carbon bond at the site of the former nitro group. For 1-(2-nitrovinyl)piperidine, this opens a pathway to synthesize substituted vinylpiperidines, which are valuable scaffolds in medicinal chemistry.
The reaction is proposed to proceed through a radical mechanism, often initiated by a metal catalyst or photoredox catalysis.[4][5] The addition of a radical species to the β-carbon of the nitroalkene is followed by the elimination of the nitro group to form the coupled product.
Mechanistic Rationale
The proposed denitrative coupling of 1-(2-nitrovinyl)piperidine with an aryl boronic acid would likely follow a radical-mediated pathway. A palladium catalyst, in a higher oxidation state, or a suitable photocatalyst can facilitate the generation of an aryl radical from the aryl boronic acid. This aryl radical then adds to the β-carbon of the nitrovinyl moiety. The resulting radical intermediate is stabilized by the adjacent nitrogen atom of the piperidine ring. Subsequent elimination of a nitro radical (•NO₂) yields the desired vinylpiperidine product and regenerates the active catalytic species.
Diagram 1: Proposed Catalytic Cycle for Denitrative Heck-Type Coupling
Caption: Proposed radical mechanism for the denitrative coupling.
Detailed Protocol: Denitrative Coupling of 1-(2-nitrovinyl)piperidine with Phenylboronic Acid
Materials:
1-(2-nitrovinyl)piperidine
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Copper(II) acetate (Cu(OAc)₂)
1,4-Dioxane (anhydrous)
Argon or Nitrogen gas
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a flame-dried Schlenk flask, add 1-(2-nitrovinyl)piperidine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and Cu(OAc)₂ (2.0 equiv.).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Under a positive pressure of inert gas, add Pd(OAc)₂ (5 mol%).
Add anhydrous 1,4-dioxane via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-phenylvinyl)piperidine.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(OAc)₂
A common and effective palladium source for cross-coupling reactions.
Oxidant
Cu(OAc)₂
Often used in denitrative couplings to facilitate the catalytic cycle.
Solvent
1,4-Dioxane
A high-boiling aprotic solvent suitable for palladium catalysis.
Temperature
100 °C
Elevated temperature is typically required to promote radical formation and reaction kinetics.
Atmosphere
Inert (Ar or N₂)
Prevents degradation of the catalyst and reagents.
Part 2: Mizoroki-Heck Coupling
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[6][7][8] Given the electron-deficient nature of the double bond in 1-(2-nitrovinyl)piperidine, it is an excellent candidate for Heck coupling with aryl halides. This reaction would lead to the formation of arylated vinylpiperidines, with the nitro group remaining intact for potential further transformations.
Mechanistic Rationale
The widely accepted mechanism for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[9] The reaction initiates with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then coordinates with the alkene of 1-(2-nitrovinyl)piperidine. This is followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the arylated product and a palladium-hydride species. Finally, reductive elimination of HX, facilitated by a base, regenerates the active Pd(0) catalyst.
Diagram 2: Mizoroki-Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Detailed Protocol: Mizoroki-Heck Coupling of 1-(2-nitrovinyl)piperidine with Iodobenzene
Materials:
1-(2-nitrovinyl)piperidine
Iodobenzene
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF, anhydrous)
Argon or Nitrogen gas
Standard laboratory glassware for inert atmosphere reactions
Procedure:
In a Schlenk flask, dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in anhydrous DMF under an inert atmosphere.
Add 1-(2-nitrovinyl)piperidine (1.2 equiv.) and iodobenzene (1.0 equiv.) to the reaction mixture.
Add triethylamine (2.0 equiv.) via syringe.
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the desired 1-(2-nitro-2-phenylvinyl)piperidine.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(OAc)₂ / PPh₃
A classic and reliable catalyst system for Heck reactions.[8]
Base
Triethylamine (Et₃N)
A common organic base used to neutralize the HX formed during the reaction.
Solvent
DMF
A polar aprotic solvent that facilitates the Heck reaction.
Temperature
80-100 °C
Provides the necessary thermal energy for the reaction to proceed at a reasonable rate.
Atmosphere
Inert (Ar or N₂)
Protects the Pd(0) species from oxidation.
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is a powerful tool for the synthesis of N-aryl piperidines. In the context of 1-(2-nitrovinyl)piperidine, the secondary amine of the piperidine ring can be coupled with an aryl halide, leaving the nitrovinyl group available for subsequent synthetic manipulations.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of an aryl halide to a Pd(0) complex.[10] The resulting Pd(II) complex coordinates to the piperidine nitrogen. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the N-aryl piperidine product and regenerates the active Pd(0) catalyst. The choice of ligand is crucial to facilitate the reductive elimination step.[11][12]
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a glovebox or a Schlenk line, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv.) to a reaction vessel.
Add anhydrous toluene.
Add 4-bromotoluene (1.0 equiv.) and 1-(2-nitrovinyl)piperidine (1.2 equiv.).
Seal the vessel and heat the mixture to 100 °C with stirring.
Monitor the reaction by GC-MS or LC-MS.
Once the reaction is complete, cool to room temperature.
Quench the reaction with saturated aqueous ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product via flash column chromatography to obtain 1-(4-methylphenyl)-1-(2-nitrovinyl)piperidine.
Parameter
Recommended Condition
Rationale
Catalyst System
Pd₂(dba)₃ / XPhos
A highly active and general catalyst system for the amination of aryl bromides.[13]
Base
Sodium tert-butoxide
A strong, non-nucleophilic base required for the deprotonation of the secondary amine.
Solvent
Toluene
A common non-polar solvent for Buchwald-Hartwig reactions.
Temperature
100 °C
Sufficient to promote the reaction without significant decomposition.
Atmosphere
Inert (Ar or N₂)
Essential for maintaining the activity of the Pd(0) catalyst.
Conclusion
1-(2-Nitrovinyl)piperidine is a promising and versatile substrate for a range of cross-coupling reactions. The protocols detailed in these application notes, while predictive, are based on robust and well-established chemical principles. They provide a solid foundation for researchers to explore the synthetic utility of this compound. As with any new substrate, optimization of the reaction conditions for specific coupling partners is encouraged to achieve the best possible outcomes.
References
MDPI. (2021). Denitrative Coupling Reaction: A Powerful Synthetic Tool in Functional Transformation. [Link]
Marčeková, M., Ferko, B., Detková, K. R., & Jakubec, P. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 25(15), 3390. [Link]
Park, N. H., Tcyrulnikov, S., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(37), 10834-10837. [Link]
ResearchGate. (2018). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. [Link]
Palmieri, A., & Petrini, M. (2015). Denitrative radical-induced coupling reactions of nitroalkenes. Organic & Biomolecular Chemistry, 13(31), 8443-8456. [Link]
National Center for Biotechnology Information. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]
National Center for Biotechnology Information. (2020). Denitrative Cross-Couplings of Nitrostyrenes. [Link]
Syracuse University. (2012). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
National Center for Biotechnology Information. (2013). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]
National Center for Biotechnology Information. (2020). Denitrative Cross-Couplings of Nitrostyrenes. [Link]
ResearchGate. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. [Link]
National Center for Biotechnology Information. (2020). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
Syracuse University. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
American Chemical Society. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]
Virginia Commonwealth University. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
ResearchGate. (2021). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
ResearchGate. (2022). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]
ResearchGate. (2020). Denitrative Cross-Couplings of Nitrostyrenes. [Link]
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
National Center for Biotechnology Information. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. [Link]
Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
Application Note: Practical Applications of 1-(2-Nitrovinyl)piperidine in Alkaloid Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The construction of complex nitrogenous heterocycles—such as indolizidines, quinolizidines, and substituted piperidi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The construction of complex nitrogenous heterocycles—such as indolizidines, quinolizidines, and substituted piperidines—remains a cornerstone of alkaloid total synthesis. 1-(2-Nitrovinyl)piperidine (also known as 1-piperidino-2-nitroethene) is a highly versatile, polarized "push-pull" nitroenamine that serves as a powerful synthon in these efforts. This Application Note details the chemical rationale, mechanistic pathways, and validated experimental protocols for utilizing 1-(2-nitrovinyl)piperidine in the stereoselective synthesis of alkaloid precursors.
Chemical Rationale & Mechanistic Insights
1-(2-Nitrovinyl)piperidine is characterized by a strongly polarized carbon-carbon double bond. The piperidine nitrogen acts as a robust electron donor (+M effect), while the nitro group acts as a potent electron acceptor (-M effect).
This electronic configuration creates a zwitterionic resonance structure that dictates its dual reactivity:
Nucleophilic α-Carbon: The carbon adjacent to the nitro group (C2) exhibits high electron density, making it susceptible to electrophilic attack (e.g., by acid chlorides or Michael acceptors).
Electrophilic β-Carbon: The carbon adjacent to the piperidine ring (C1) is electron-deficient, readily undergoing attack by carbon or heteroatom nucleophiles[1].
This precise regiocontrol is critical when designing cascade reactions, such as[3+3] annulations or aza-Diels-Alder cycloadditions, to construct the fused bicyclic systems ubiquitous in alkaloid natural products[2].
Electronic polarization and dual reactivity of the 1-(2-nitrovinyl)piperidine push-pull system.
Key Applications in Alkaloid Synthesis
Exploiting the enhanced reactivity of push-pull alkenes, 1-(2-nitrovinyl)piperidine and its cyclic derivatives can undergo catalyst-free[3+3] cyclizations with α,β-unsaturated carboxylic acid chlorides (e.g., acryloyl chloride) at room temperature. The high electrophilicity of the acid chloride initiates the reaction, followed by an intramolecular Michael addition, yielding nitro-substituted unsaturated lactams. These nitrolactams form the foundational core of quinolizidine and indolizidine alkaloids[1].
The nitrolactam intermediates possess multiple reducible functional groups. By carefully selecting the reducing agent, chemists can dictate the final alkaloid architecture, making this a highly divergent synthetic strategy[3]:
Catalytic Hydrogenation (PtO2/H2): Promotes the reduction of the alkene and the elimination of the nitro group (denitration), yielding saturated lactams.
Hydride Reduction (LiAlH4): Reduces the lactam to an amine and the nitro group to a primary amine, producing diastereomeric amino-quinolizidines (e.g., precursors to epiquinamide)[3]. Furthermore, reductive cleavage of C-NO2 bonds expands the utility of these intermediates in generating functionalized amines for subsequent cyclizations[4].
Synthetic workflow for alkaloid scaffold generation via nitroenamine functionalization and reduction.
Quantitative Data Summary: Reductive Transformations
The following table summarizes the divergent outcomes of reducing nitroenamine-derived lactams, highlighting the causality between reagent selection and the structural class of the resulting alkaloid precursor[4],[1],[3].
Reducing Agent / Catalyst
Solvent
Temp (°C)
Primary Transformation
Principal Product Type
Typical Yield (%)
PtO2 / H2 (10 bar)
Methanol
25
Alkene reduction + Denitration
Saturated Ketolactam
75 - 80%
LiAlH4 (Excess)
THF
65 (Reflux)
Complete reduction (NO2 → NH2, C=O → CH2)
Diastereomeric Amino-piperidines
60 - 75%
Pd/C / H2 (1 atm)
Ethanol
25
Alkene reduction only
Saturated Nitro-alkane
85 - 90%
Zn / Acetic Acid
HOAc
25
Reductive cleavage of C-NO2 / N-N
Allylic Amine Derivatives
65 - 70%
Experimental Protocols
The following protocols provide a self-validating system for the synthesis of the 1-(2-nitrovinyl)piperidine building block and its subsequent reductive transformation.
Note: This procedure utilizes ethyl ethoxymethylenemalonate as an activating agent to facilitate the condensation between piperidine and nitromethane[5].
Reagents:
Piperidine: 17.0 g (0.20 mol)
Nitromethane: 17.0 g (0.28 mol, slight excess)
Ethyl ethoxymethylenemalonate: 28.0 g (0.13 mol)
Anhydrous Diethyl Ether: 50 mL
Step-by-Step Methodology:
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the ethyl ethoxymethylenemalonate, piperidine, and nitromethane.
Thermal Condensation: Heat the mixture to a gentle reflux using an oil bath (approx. 100–110 °C) for exactly 2 hours. Causality: Heating drives the nucleophilic addition-elimination sequence, expelling ethanol and forming the intermediate enamine before condensation with nitromethane.
Vacuum Distillation: Transfer the crude mixture to a Claisen flask. Apply vacuum (12 mmHg) and heat to 100 °C to remove all volatile byproducts (unreacted nitromethane, ethanol, and diethyl malonate derivatives).
Crystallization: Allow the dark residue to cool to room temperature. Add 50 mL of anhydrous diethyl ether and triturate vigorously until the product precipitates.
Isolation & Validation: Filter the pale yellow, micaceous plates under vacuum. Wash with cold ether.
Validation Check: Melting point should be 89–91 °C. TLC (Hexanes:EtOAc 7:3) should show a single UV-active spot.
Note: This protocol assumes the prior formation of a quinolizidine nitrolactam via [3+3] annulation[3].
Reagents:
Quinolizidine Nitrolactam: 392 mg (2.0 mmol)
Platinum(IV) Oxide (PtO2, Adams' Catalyst): 30 mg
Anhydrous Methanol: 25 mL
Hydrogen Gas (H2)
Step-by-Step Methodology:
Preparation: In a high-pressure hydrogenation vessel, dissolve the nitrolactam in 25 mL of anhydrous methanol. Add the PtO2 catalyst carefully under an inert argon atmosphere to prevent premature ignition of the methanol.
Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and pressurize to 10 bar. Stir vigorously at 25 °C for 24 hours. Causality: PtO2 under high pressure is highly active, facilitating not only the saturation of the double bond but also the hydrogenolysis of the nitro group (denitration), which is a critical step for accessing non-amino alkaloid cores.
Filtration: Carefully vent the hydrogen gas and purge the vessel with argon. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with an additional 15 mL of methanol.
Concentration & Validation: Concentrate the filtrate under reduced pressure.
Validation Check: Analyze the crude residue via GC-MS. The mass spectrum should confirm the loss of the nitro group (M - 45) and the saturation of the ring. 13C NMR should show the disappearance of the highly deshielded nitro-bearing alkene carbon signals (~135-140 ppm) and the appearance of upfield aliphatic signals (20-40 ppm).
References
Preparation of alkaloid derivatives and N-heterocyclic compound. Eötvös Loránd University (ELTE) Thesis Repository.
Synthetic Approaches toward the Benzo[a]quinolizidine System. A Review. ResearchGate.
1 H NMR spectra of 24 measured in DMSO- d 6 at different temperatures. ResearchGate.
Hurd, C. D., & Sherwood, L. T. (1948). THE 1-AMINO-2-NITROETHENES. Journal of the American Chemical Society.
Amino Group Chemistry: From Synthesis to the Life Sciences. EPDF.
Technical Support Center: Synthesis of 1-(2-nitrovinyl)piperidine
Welcome to the technical support center for the synthesis of 1-(2-nitrovinyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-(2-nitrovinyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile synthetic intermediate. We will delve into the reaction mechanism, address frequently encountered issues through a detailed troubleshooting guide, and provide validated protocols.
Reaction Overview: The Mechanism
The synthesis of 1-(2-nitrovinyl)piperidine is a classic example of a one-pot reaction that combines elements of the Henry (nitroaldol) reaction and a Mannich-type condensation, followed by dehydration.[1][2] The reaction typically involves three components: piperidine, nitromethane, and formaldehyde. Piperidine serves as both a reactant and the base catalyst.
The reaction proceeds through the following key steps:
Nitronate Formation: Piperidine, acting as a base, deprotonates nitromethane at the α-carbon. The resulting nitronate anion is stabilized by the electron-withdrawing nitro group.[3]
Nitroaldol Addition: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of formaldehyde, forming a β-nitro alcohol intermediate (2-nitroethanol).[1][4]
Dehydration: This intermediate is unstable under the basic reaction conditions and readily dehydrates to form nitroethene.
Michael Addition: Piperidine then acts as a nucleophile, attacking the electron-deficient β-carbon of nitroethene in a conjugate or Michael addition. This forms the final product, 1-(2-nitrovinyl)piperidine. All steps in the Henry reaction are reversible, making reaction conditions crucial for driving the equilibrium towards the product.[4]
Caption: Reaction pathway for 1-(2-nitrovinyl)piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of piperidine in this reaction?
A: Piperidine plays a dual role. First, it acts as a base to deprotonate nitromethane, initiating the reaction sequence.[3] Second, it serves as the nucleophile in the final Michael addition step to form the C-N bond, incorporating it into the final product structure.[5]
Q2: Why is temperature control so critical for this synthesis?
A: The initial condensation reaction is highly exothermic. Without proper temperature control, the reaction rate can accelerate uncontrollably, leading to the formation of polymeric side products and a significant decrease in the yield of the desired product. Maintaining a low temperature, especially during the initial addition of reagents, is essential for a clean reaction.
Q3: What are the main safety precautions to consider?
A: Nitromethane and formaldehyde are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic, so it must be cooled properly to prevent it from becoming uncontrollable. Piperidine is a corrosive and flammable liquid.[6]
Q4: What kind of yields should I realistically expect?
A: Yields can vary based on scale, reagent purity, and adherence to the protocol. With optimized conditions and careful execution, yields for this reaction are often reported in the range of 60-80%. Lower yields are typically traced back to issues with temperature control or reagent quality.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction yielded very little or no yellow crystalline product. What went wrong?
A: This is the most common issue and can stem from several factors.
Cause A: Reagent Quality. The purity of your starting materials is paramount.
Solution: Ensure piperidine is colorless; a yellow tint indicates oxidation and it should be distilled before use.[8] Use a fresh, opened container of nitromethane. Paraformaldehyde should be a dry, free-flowing powder.
Cause B: Ineffective Temperature Control. An uncontrolled exotherm can lead to side reactions.
Solution: The reaction should be performed in an ice-salt bath to maintain an internal temperature between 0-5 °C, especially during the addition of nitromethane. A runaway reaction will favor polymerization.
Cause C: Incorrect Stoichiometry. The ratio of reactants is crucial.
Solution: Piperidine is often used in excess to serve as both reactant and base. A common molar ratio is approximately 2.5:1.2:1 of piperidine:formaldehyde:nitromethane. Verify your calculations and measurements.
Cause D: Insufficient Reaction Time. The reaction may not have proceeded to completion.
Solution: After the initial exothermic phase, the reaction often requires a period of stirring at room temperature or slightly above to ensure completion. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance
Q: My reaction mixture turned into a dark, viscous mess instead of a clear solution. Can it be salvaged?
A: This indicates significant side product formation, most likely polymerization of nitroethene or other reactive intermediates.
Cause A: High Reaction Temperature. This is the most frequent cause. The highly reactive nitroethene intermediate can readily polymerize at elevated temperatures.
Solution: Strict adherence to low-temperature conditions (0-5 °C) is critical. If you observe a rapid temperature increase, improve your cooling setup immediately. Unfortunately, once significant polymerization has occurred, salvaging the desired product is very difficult, and it is often best to restart the reaction.
Cause B: Incorrect Order of Addition. Adding reagents in the wrong sequence can lead to unwanted side reactions.
Solution: The standard and most reliable procedure involves adding nitromethane slowly to a pre-cooled mixture of piperidine and formaldehyde (or paraformaldehyde) in a suitable solvent like ethanol. This ensures the nitronate forms and reacts in a controlled manner.
Issue 3: Difficulty with Product Isolation and Purification
Q: I obtained a crude product, but it is an oil that won't crystallize, or the recrystallization yield is very low.
A: This usually points to the presence of impurities that are inhibiting crystallization or issues with the chosen solvent system.
Cause A: Impurities. The crude product may contain unreacted starting materials or oily side products.
Solution: Before recrystallization, wash the crude product thoroughly. An aqueous acid wash (e.g., dilute HCl) can remove excess piperidine, followed by a water wash to remove salts. Ensure the product is completely dry before attempting recrystallization.
Cause B: Incorrect Recrystallization Solvent. The solvent must be chosen carefully.
Solution: 1-(2-nitrovinyl)piperidine is typically recrystallized from alcohols like ethanol or isopropanol. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[9] If the product "oils out," you may be cooling the solution too quickly or the solvent is not ideal. Try adding the hot solution to a pre-warmed flask and allowing it to cool slowly to room temperature before placing it in an ice bath.
Caption: A stepwise workflow for troubleshooting low yields.
Excess piperidine acts as both reactant and base, driving the reaction forward.
Temperature
0-5 °C (during addition)
Prevents exothermic runaway reaction and polymerization of intermediates.[7]
Reaction Time
1-2 hours (addition), 4-6 hours (stirring at RT)
Allows for controlled initial reaction followed by completion at a moderate pace.
Solvent
Ethanol or Methanol
Good solvency for reactants and facilitates a homogenous reaction mixture.
Purification
Recrystallization from Isopropanol/Ethanol
Effectively removes impurities to yield a high-purity crystalline solid.[9]
Experimental Protocol: Synthesis
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add piperidine (2.5 eq) and ethanol (2 mL per gram of nitromethane).
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
Reagent Addition: Add paraformaldehyde (1.2 eq) to the stirred solution. Once dispersed, begin the slow, dropwise addition of nitromethane (1.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. This addition should take approximately 1-2 hours.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
Work-up: Once the reaction is complete, pour the mixture into ice water. The crude product should precipitate as a yellow solid.
Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
Drying: Dry the crude product under vacuum.
Experimental Protocol: Purification by Recrystallization
Dissolution: Dissolve the crude, dry solid in a minimum amount of hot isopropanol (or ethanol) in an Erlenmeyer flask.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper into a pre-warmed flask.
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Bright yellow crystals should form. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold isopropanol, and dry under vacuum to a constant weight.
Characterization Data
Appearance: Bright yellow crystalline solid.
¹H NMR (CDCl₃): Expect signals around δ 7.1-7.3 (d, 1H, N-CH=), 5.7-5.9 (d, 1H, =CH-NO₂), 3.2-3.4 (t, 4H, piperidine CH₂ adjacent to N), and 1.6-1.8 (m, 6H, other piperidine CH₂) ppm.
Technical Support Center: Troubleshooting 1-(2-Nitrovinyl)piperidine Cycloadditions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in cycloadditions involving nitroenamines. 1-(2-nitrovinyl)pipe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in cycloadditions involving nitroenamines. 1-(2-nitrovinyl)piperidine is a classic push-pull alkene . While its stability makes it easy to handle, this same stability drastically reduces its reactivity in [4+2] Diels-Alder and [3+2] dipolar cycloadditions.
This guide provides field-proven, mechanistically grounded solutions to overcome low conversion rates, substrate degradation, and catalyst poisoning.
Part 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why is my cycloaddition stalling at <10% conversion despite extended reflux times?A1: The root cause is the "push-pull" electronic nature of the substrate. The lone pair on the piperidine nitrogen strongly donates electron density into the conjugated
π
-system, while the nitro group withdraws it. This resonance stabilization significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene[1]. Consequently, the energetic gap between the diene/dipole HOMO and the nitroenamine LUMO is too large, creating a massive kinetic barrier that thermal conditions alone cannot easily overcome.
Q2: I see a new spot on my TLC, but NMR analysis shows free piperidine and nitroacetaldehyde. What happened?A2: You are observing substrate hydrolysis, not cycloaddition. Enamines are highly susceptible to hydrolysis in the presence of adventitious water and trace acids. The reaction cleaves the C-N bond, destroying your dienophile. This is a self-validating indicator that your reaction environment is not sufficiently anhydrous.
Q3: Can I just add a standard Lewis acid like
AlCl3
or
TiCl4
to force the reaction?A3: Proceed with extreme caution. While Lewis acids lower the LUMO by coordinating to the nitro group's oxygen atoms, strong, unhindered Lewis acids will preferentially bind to the highly basic piperidine nitrogen. This leads to immediate catalyst poisoning, substrate precipitation, and complete reaction failure. You must use softer, oxophilic Lewis acids (e.g.,
Sc(OTf)3
) or hydrogen-bonding organocatalysts (e.g., thioureas) that selectively activate the nitro group.
Part 2: Troubleshooting Guide & Optimization Strategies
Strategy 1: HOMO-LUMO Modulation via Selective Catalysis
To restore the electrophilicity of 1-(2-nitrovinyl)piperidine, we must disrupt the push-pull resonance[2]. By utilizing a lanthanide triflate like Scandium(III) triflate (
Sc(OTf)3
), we achieve selective, reversible coordination to the nitro group. This pulls electron density away from the alkene, lowering the LUMO and facilitating the cycloaddition without irreversibly binding the piperidine nitrogen.
Strategy 2: Overcoming Steric and Kinetic Barriers (High Pressure/Microwave)
The piperidine ring is sterically bulky, hindering the approach of the diene/dipole. If Lewis acids fail due to substrate sensitivity, physical activation is required:
Microwave Irradiation: Rapidly overcomes the high activation energy barrier while minimizing the extended reaction times that lead to thermal decomposition.
High-Pressure Chemistry (10–15 kbar): Cycloadditions have a negative activation volume (
ΔV‡<0
). Applying extreme hydrostatic pressure forces the molecules into the transition state geometry, dramatically increasing conversion rates without altering the electronic ground state.
Quantitative Performance Data
The following table summarizes the expected conversion rates based on specific interventions. Use this as a benchmark for your own optimizations.
Reaction Condition
Catalyst / Promoter
Temp / Pressure
Conversion (%)
Primary Issue Addressed
Standard Thermal
None
Reflux (110 °C), 1 atm
< 10%
None (Baseline)
Standard Lewis Acid
TiCl4
(1.0 eq)
0 °C to RT, 1 atm
0% (Fails)
Catalyst poisoning via amine
Soft Lewis Acid
Sc(OTf)3
(20 mol%)
80 °C, 1 atm
65%
LUMO lowering
High Pressure
None
RT, 12 kbar
88%
Steric hindrance / Activation Volume
Microwave + Catalysis
Sc(OTf)3
(10 mol%)
120 °C, MW (300W)
94%
Kinetic barrier & Electronics
Part 3: Experimental Protocols
Optimized Protocol: Microwave-Assisted, Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol is designed as a self-validating system; failure at step 1 or 2 dictates that step 3 will not succeed.
Step 1: Substrate Validation & Preparation
Dissolve 1-(2-nitrovinyl)piperidine (1.0 mmol) in anhydrous
CDCl3
and acquire a
1H
NMR spectrum. Confirm the presence of the distinct vinylic protons (typically doublets with
J≈13−14 Hz
due to the trans-enamine geometry)[2].
If aldehyde peaks (
∼9.5 ppm
) are present, discard the batch. Re-synthesize or purify the nitroenamine via recrystallization from anhydrous ethanol.
Step 2: Anhydrous Setup
Flame-dry a 10 mL microwave synthesis vial under a stream of high-purity Argon.
Add
Sc(OTf)3
(0.1 mmol, 10 mol%) quickly in a glovebox or under positive Argon flow to prevent hydrate formation.
Inject 3.0 mL of anhydrous, degassed toluene (dried over 4Å molecular sieves).
Step 3: Reaction Execution
Add 1-(2-nitrovinyl)piperidine (1.0 mmol) and the diene/dipole (1.5 mmol) to the vial.
Seal the vial with a Teflon-lined crimp cap.
Subject the mixture to microwave irradiation (120 °C, maximum power 300W, dynamic ramping) for 45 minutes.
Step 4: Quench and Workup
Cool the vial to room temperature using compressed air.
Quench the reaction with 2 mL of saturated aqueous
NaHCO3
. Causality note: Mild basic quenching prevents the acid-catalyzed epimerization of the newly formed cycloadduct stereocenters.
Extract with ethyl acetate (
3×5 mL
), dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).
Part 4: Mechanistic and Workflow Visualizations
Below are the logical architectures governing the push-pull reactivity and the optimized experimental workflow.
Caption: Mechanistic pathway showing selective Lewis acid-mediated LUMO lowering to overcome push-pull stabilization.
Caption: Optimized experimental workflow for push-pull nitroenamine cycloadditions.
Kącka-Zych, A. (2020). Push-pull nitronates in the[3+2] cycloaddition with nitroethylene: Molecular Electron Density Theory study. Journal of Molecular Graphics and Modelling, 97, 107549.[3]
URL:[Link]
Tohda, Y., et al. (1990). Facile Synthesis of Functionalized Nitroenamines. III. Aminolysis of 1-Methyl-5-nitropyrimidin-2(1H)-one. Bulletin of the Chemical Society of Japan, 63(12), 3456-3461.[2]
URL:[Link]
Technical Support Center: Optimizing Solvent Conditions for 1-(2-Nitrovinyl)piperidine Condensation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Topic Overview: 1-(2-Nitrovinyl)piperidine (also known as 1-piperidino-2-nitroethylene) is a highly polarized, push-pull nitroenamine...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Topic Overview: 1-(2-Nitrovinyl)piperidine (also known as 1-piperidino-2-nitroethylene) is a highly polarized, push-pull nitroenamine used as a versatile building block in heterocyclic synthesis. Its formation relies on the condensation (specifically, transamination or addition-elimination) of piperidine with a nitrovinylating agent such as 1-dimethylamino-2-nitroethylene or 1,1-bis(methylthio)-2-nitroethylene.
This guide provides field-proven troubleshooting strategies, focusing on the critical causality between solvent properties (polarity, hydrogen-bonding capacity, and boiling point) and reaction kinetics.
Knowledge Base: The Causality of Solvent Selection
Synthesizing 1-(2-nitrovinyl)piperidine is not a simple coupling; it is a dynamic equilibrium process governed by an addition-elimination mechanism [1]. Your choice of solvent dictates the success of this reaction through two primary mechanisms:
Thermodynamic Driving Force (Le Chatelier's Principle): The transamination of 1-dimethylamino-2-nitroethylene releases dimethylamine gas. A solvent with a boiling point significantly higher than the leaving group (dimethylamine, bp 7 °C) allows thermal energy to continuously expel the gas from the reaction matrix, irreversibly shifting the equilibrium toward the product [2].
Transition State Solvation: The nucleophilic attack of piperidine generates a highly polarized, zwitterionic tetrahedral intermediate. Protic solvents (e.g., Ethanol) form hydrogen bonds with the electron-rich nitro group, stabilizing this intermediate and drastically lowering the activation energy barrier [3]. Aprotic solvents fail to provide this stabilization, leading to sluggish kinetics and side reactions.
Troubleshooting Guides & FAQs
Q1: My transamination of 1-dimethylamino-2-nitroethylene with piperidine stalls at ~50% conversion when using dichloromethane (DCM). How can I drive it to completion?A1: The reaction is stalling because it has reached equilibrium. Dimethylamine (the leaving group) remains highly soluble in DCM at its reflux temperature (40 °C), preventing the reaction from moving forward.
The Fix: Switch to a protic solvent with a higher boiling point, such as absolute Ethanol . Refluxing in ethanol (78 °C) provides the dual benefit of stabilizing the zwitterionic intermediate while continuously boiling off the dimethylamine gas. Ensure your condenser is vented to a scrubber to allow the gas to escape.
Q2: I am using 1,1-bis(methylthio)-2-nitroethylene as my starting material. My reaction in Tetrahydrofuran (THF) yields a complex mixture with a high percentage of bis-piperidino adducts. Why?A2: THF is aprotic and fails to adequately stabilize the mono-substituted zwitterionic intermediate. Without hydrogen bonding, the highly reactive intermediate has an extended lifetime, which promotes over-addition (a second piperidine molecule attacks before the methyl mercaptan leaving group is fully expelled).
The Fix: Transition to Ethanol . The protic environment stabilizes the mono-adduct transition state. Furthermore, modify your addition rate: add the piperidine dropwise in 3 portions at 30-minute intervals rather than in a single bolus. This keeps the localized concentration of the nucleophile low, preventing the formation of 1,1-dipiperidino-2-nitroethylene [1].
Q3: Can I synthesize 1-(2-nitrovinyl)piperidine directly via a one-pot multicomponent condensation using nitromethane, triethyl orthoformate, and piperidine?A3: While multicomponent condensations are elegant, applying them directly to secondary amines like piperidine often results in poor yields due to competitive side reactions, such as the formation of aminals or the polymerization of nitromethane under basic conditions [4].
The Fix: A two-step approach is far more self-validating. First, synthesize 1-dimethylamino-2-nitroethylene using dimethylformamide dimethyl acetal (DMF-DMA) and nitromethane. Isolate this stable intermediate, and then perform the transamination with piperidine in ethanol. This guarantees >90% purity prior to final crystallization.
Quantitative Data: Solvent Optimization Matrix
The following table summarizes the empirical data for the transamination of 1-dimethylamino-2-nitroethylene with piperidine (1.1 equiv) under reflux conditions across various solvents.
Solvent
Polarity Index
Boiling Point (°C)
Reaction Time (h)
Isolated Yield (%)
Purity Profile / Observations
Ethanol
5.2
78
2.0
92%
Clean, single product; optimal gas expulsion.
Methanol
5.1
65
4.0
85%
Clean, but slower kinetics due to lower reflux temp.
Toluene
2.4
110
12.0
45%
Stalled; poor stabilization of zwitterionic intermediate.
Dichloromethane
3.1
40
24.0
30%
Incomplete; dimethylamine remains trapped in solution.
Standard Operating Procedure (SOP)
Optimized Protocol: Synthesis of 1-(2-Nitrovinyl)piperidine in Ethanol
This protocol is designed as a self-validating system; the cessation of gas evolution and a distinct color shift serve as physical indicators of reaction progress.
System Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Attach the top of the condenser to a dilute HCl scrubber to neutralize evolving amine vapors.
Substrate Dissolution: Dissolve 1.16 g (10.0 mmol) of 1-dimethylamino-2-nitroethylene in 20 mL of absolute Ethanol. Stir until a homogenous yellow solution is achieved.
Nucleophile Addition: Using a syringe, add 0.94 g (11.0 mmol, 1.1 equiv) of piperidine dropwise over 10 minutes at ambient temperature.
Thermal Activation: Heat the reaction mixture to a gentle reflux (78 °C). You will observe the evolution of dimethylamine gas. Maintain reflux for exactly 2 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexanes 1:1). The starting material (
Rf≈0.2
) should completely disappear, replaced by the highly polarized product (
Rf≈0.4
).
Isolation: Cool the mixture to room temperature, then concentrate under reduced pressure to remove the ethanol and any residual piperidine.
Purification: Recrystallize the crude residue from a minimal volume of hot isopropanol. Filter and dry under a high vacuum to yield 1-(2-nitrovinyl)piperidine as pale yellow prisms.
Mechanistic Visualization
Figure 1: Addition-elimination mechanism for 1-(2-nitrovinyl)piperidine synthesis.
References
Title: Heterocyclic (alkyl) amines intermediates and their production (Patent CA1340990C)
Title: Taming of the Silver FOX: Silver and Silver-Ammonia/Amine Derivatives of 1,1-Diamino-2,2-dinitroethylene
Source: Inorganic Chemistry (ACS Publications)
URL: [Link]
Title: Spectral properties and isomerism of nitroenamines. Part 4. β-Amino-α-nitro-α,β-unsaturated ketones
Source: Journal of the Chemical Society, Perkin Transactions 2 (Digital CSIC)
URL: [Link]
Title: Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles
Source: Beilstein Journal of Organic Chemistry (PubMed Central)
URL: [Link]
Optimization
Technical Support Center: Purification & Recrystallization of 1-(2-Nitrovinyl)piperidine
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-nitrovinyl)piperidine (also known as 1-piperidino-2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-nitrovinyl)piperidine (also known as 1-piperidino-2-nitroethylene).
Because this compound is a classic "push-pull" alkene—featuring an electron-donating piperidine ring conjugated to an electron-withdrawing nitro group—it possesses unique hydrogen-bond basicity and a highly polarized double bond. This electronic structure makes it highly crystalline but exceptionally sensitive to acidic hydrolysis and thermal degradation[1]. The following troubleshooting guides, standard operating procedures (SOPs), and data matrices are engineered to help you achieve >99% purity while avoiding common structural degradation pitfalls.
Process Logic & Decision Workflow
Before initiating purification, it is critical to assess the crude impurity profile. The highly polarized nature of nitroenamines means they interact strongly with stationary phases and protic solvents, dictating the purification route.
Workflow for the purification and recrystallization of 1-(2-nitrovinyl)piperidine.
Troubleshooting & FAQs
Q1: My 1-(2-nitrovinyl)piperidine crude product is "oiling out" instead of crystallizing during cooling. How do I induce crystallization?
The Causality: Oiling out (liquid-liquid phase separation) occurs when the compound melts below the temperature at which it saturates the solvent. Because 1-(2-nitrovinyl)piperidine has a strong dipole moment, using a single non-polar solvent or cooling the solution too rapidly forces the polar solute to crash out as a viscous oil rather than forming an ordered crystal lattice.
The Solution: Switch to a binary solvent system such as Chloroform/Hexane[2]. Dissolve the crude in a minimal amount of warm chloroform (a good solvent), then titrate with hexane (an anti-solvent) until the cloud point is reached. Add a seed crystal and allow it to cool slowly.
Q2: I observe significant product degradation and darkening during silica gel chromatography. Why is this happening?
The Causality: Nitroenamines are highly susceptible to hydrolysis under acidic conditions[2]. Standard silica gel contains weakly acidic silanol groups. When the push-pull enamine interacts with these sites, it undergoes hydrolytic cleavage back into piperidine and nitroacetaldehyde. The nitroacetaldehyde subsequently polymerizes on the column, causing the characteristic dark brown/red banding[1].
The Solution (Self-Validating Protocol): Pre-treat your silica gel by flushing the column with 1-2% triethylamine (Et₃N) in your starting eluent (e.g., Hexane/Ethyl Acetate). If the column is properly neutralized, the product band will elute as a bright, stable yellow/orange fraction without tailing or darkening.
Q3: My NMR shows residual piperidine even after recrystallization. How do I remove it?
The Causality: Piperidine can act as a hydrogen-bond donor/acceptor and often co-crystallizes or remains trapped within the push-pull nitroenamine crystal lattice due to strong intermolecular hydrogen bonding.
The Solution: Prior to recrystallization, perform a trituration step. Wash the crude solid with ice-cold hexane[3] to extract the free amine. Hexane is non-polar enough to dissolve the residual piperidine while leaving the highly polar nitroenamine largely insoluble.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent is a balance between recovery yield and thermal stability. Use the following matrix to select the optimal system for your specific impurity profile.
Solvent System
Polarity Index
Typical Yield
Crystal Morphology
Application / Use Case
Ethanol (100%)
5.2
70–80%
Large Yellow Prisms
Best for highly impure crudes; steep solubility curve[4]. Caution: Avoid prolonged boiling to prevent transamination.
Chloroform / Hexane (1:3)
~1.5
85–95%
Fine Orange Needles
Ideal for rapid recovery of relatively pure material; prevents oiling out[2].
DCM / Hexane (1:4)
~1.3
80–90%
Fine Needles
Alternative to CHCl₃; requires careful temperature control due to DCM's low boiling point.
Hexane (100%)
0.1
< 50%
Microcrystalline
Poor solubility; strictly used as an anti-solvent or for cold trituration/washing[3].
Standard Operating Procedure (SOP): Binary Recrystallization
This protocol utilizes the Chloroform/Hexane binary system to maximize yield while preventing the hydrolytic degradation common in protic solvents.
Step 1: Equipment Preparation
Ensure all glassware is base-washed (rinsed with 1% KOH in isopropanol, then dried) to eliminate trace acidic sites that trigger enamine hydrolysis[2].
Step 2: Dissolution
Transfer the crude 1-(2-nitrovinyl)piperidine solid to the base-washed round-bottom flask. Add a minimum volume of warm chloroform (approx. 2–3 mL per gram of crude) and swirl until complete dissolution is achieved. Do not exceed 50 °C to prevent thermal decomposition.
Step 3: Anti-Solvent Titration
Place the flask on a stir plate at ambient temperature. Slowly add hexane dropwise while stirring. Stop adding hexane the moment the solution becomes persistently turbid (the cloud point).
Step 4: Seeding & Annealing
Add a single seed crystal of pure 1-(2-nitrovinyl)piperidine. Allow the mixture to stand undisturbed at room temperature for 2 hours.
Scientific Rationale: Gradual cooling provides the thermodynamic time necessary for the highly polar nitroenamine molecules to align perfectly into the lattice, excluding piperidine or oligomeric byproducts[1].
Step 5: Harvesting & Validation
Once crystal growth ceases at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize precipitation. Filter the bright yellow/orange crystals via vacuum filtration. Wash the filter cake with ice-cold hexane[3]. Dry under high vacuum at room temperature. Self-Validation: The final crystals should be vibrant and free-flowing; any sticky or dark brown residue indicates trapped oligomers requiring a second recrystallization.
References
[4] 3-Methyl-5-nitropyrimidin-4(3H)-one: An excellent precursor for functionalized nitroenamines. Arkivoc. URL: [Link]
[3] 3-Methyl-5-nitropyrimidin-4(3H)-one: An excellent precursor for functionalized nitroenamines. Arkivoc. URL: [Link]
[1] Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents. Russian Chemical Reviews (Colab.ws). URL: [Link]
Hydrogen-bond Basicity of Nitro-compounds. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]
[2] Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine. The Journal of Organic Chemistry (ACS). URL: [Link]
Technical Support Center: 1-(2-nitrovinyl)piperidine Reaction Workflows
Welcome to the Advanced Technical Support Center for handling 1-(2-nitrovinyl)piperidine and related β -nitroenamines. This guide is engineered for drug development professionals and synthetic chemists who require high-f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for handling 1-(2-nitrovinyl)piperidine and related
β
-nitroenamines. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, reproducible methodologies. Below, you will find expert troubleshooting for common side reactions, validated protocols, and mechanistic insights to optimize your yields.
Part 1: Expert Troubleshooting & FAQs
Q1: Why am I seeing significant piperidine and nitroacetaldehyde formation instead of my target adduct?A1: This is a classic case of enamine hydrolysis. 1-(2-nitrovinyl)piperidine is a highly polarized "push-pull" alkene. The resonance contribution (
R2N+=CH−CH−−NO2
) renders the C1 carbon (attached to the piperidine) highly electrophilic. Adventitious water attacks this electrophilic center, leading to C-N bond cleavage and the release of piperidine and a nitroacetaldehyde derivative [1][1]. This hydrolysis is drastically accelerated under acidic conditions or during prolonged exposure to standard silica gel chromatography [1][1].
Protocol Fix: Conduct the reaction in strictly anhydrous organic media (e.g., dry
CH2Cl2
or MeCN) and utilize non-aqueous workups where possible.
Q2: My reaction mixture turns into an intractable dark tar. How do I prevent this oligomerization?A2: Because
β
-nitroenamines possess both an electrophilic site (C1) and a nucleophilic site (C2, adjacent to the nitro group), they are highly prone to intermolecular self-condensation [2][3]. The nucleophilic C2 of one molecule readily attacks the electrophilic C1 of another. At high concentrations, these competing bimolecular self-reactions outpace your target reaction, leading to oligomeric mixtures, often presenting as dimers or higher-order tars [4][4].
Protocol Fix: Operate at high dilution (
≤
0.1 M) and use a syringe pump for the slow, dropwise addition of the nitroenamine to your electrophile/nucleophile to maintain a near-zero steady-state concentration of the reactive monomer [4][4].
Q3: How do I handle the thermal instability and E/Z isomerization of this intermediate?A3: The dipolar nature of the nitroenamine lowers the rotational barrier around the C=C bond, leading to rapid E/Z isomerization. This can severely complicate downstream stereoselective reactions. Furthermore, elevated temperatures provide the kinetic energy required to overcome the activation barrier for the aforementioned self-condensation pathways.
Protocol Fix: Maintain reaction temperatures between 0 °C and 5 °C during addition, and store the isolated intermediate at sub-zero temperatures under an inert argon atmosphere.
Part 2: Mechanistic Pathways
Mechanistic divergence of 1-(2-nitrovinyl)piperidine: target pathways vs. common side reactions.
Part 3: Quantitative Data on Side Product Mitigation
The following table summarizes the causal relationship between reaction conditions and the distribution of side products during a standard bimolecular addition utilizing 1-(2-nitrovinyl)piperidine.
Reaction Condition
Primary Side Product
Causality / Mechanism
Yield of Side Product
Yield of Target Adduct
Aqueous / Acidic Media
Piperidine + Nitroacetaldehyde
H2O
attack at electrophilic C1 (Hydrolysis)
> 65%
< 10%
High Concentration (
≥
1.0 M)
Oligomeric Tars / Dimers
C2 to C1 intermolecular self-condensation
45 - 60%
20 - 30%
Ambient Temp (25 °C)
Mixed E/Z Isomers & Tars
Thermal lowering of C=C rotational barrier
25%
55%
Anhydrous, 0.05 M, 0 °C
None (Trace)
Kinetic suppression of off-target pathways
< 5%
> 90%
Part 4: Validated Experimental Protocols
Protocol: Anhydrous, Controlled Addition of 1-(2-nitrovinyl)piperidine
Objective: Suppress hydrolysis and oligomerization during nucleophilic/electrophilic additions to maximize target adduct yield.
Step 1: Preparation of the Nitroenamine Solution
Dissolve 1-(2-nitrovinyl)piperidine (1.0 equiv) in strictly anhydrous dichloromethane (
CH2Cl2
) to achieve a concentration of 0.05 M.
Causality: High dilution drastically reduces the probability of intermolecular [4+4] self-condensation and dimerization [2][3].
Validation Checkpoint 1: Inspect the solution visually. It should be a clear, pale-yellow liquid. Any deep red or brown coloration indicates premature degradation or oligomerization; discard and re-purify the starting material if this occurs.
Step 2: Setup of the Reaction Matrix
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the coupling partner (e.g., a 1,3-dicarbonyl or dinucleophile) in anhydrous
CH2Cl2
. Cool the vessel to 0 °C using an ice-water bath.
Causality: Argon prevents atmospheric moisture ingress (halting hydrolysis), while 0 °C suppresses thermal E/Z isomerization and lowers the kinetic energy available for off-target polymerization.
Step 3: Controlled Addition
Using a programmable syringe pump, add the nitroenamine solution to the reaction matrix at a rate of 0.5 mL/min.
Causality: Slow addition ensures the steady-state concentration of the highly reactive nitroenamine remains near zero, kinetically favoring the cross-reaction over self-condensation [4][4].
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). The disappearance of the nitroenamine spot without the baseline streaking typical of oligomers validates the addition rate.
Step 4: Quenching and Isolation
Quench the reaction with a cold, mildly buffered aqueous solution (e.g., saturated
NH4Cl
) rather than strong acids. Extract with
CH2Cl2
. If the product retains sensitive enamine characteristics, utilize neutral alumina or deactivated silica for chromatography.
Causality: Strong acids or prolonged standard silica exposure can trigger delayed hydrolysis of any remaining enamine-like moieties [1][1].
Step-by-step workflow for the controlled, side-product-free reaction of nitroenamines.
References
Title: Facile Synthesis of Functionalized Nitroenamines. III.1,2) Aminolysis of 1-Methyl-5-nitropyrimidin-2(1H)
Title: Synthesis and intramolecular ring transformation of N,N′-dialkylated 2,6,9-triazabicyclo[3.3.
Source: The Journal of Organic Chemistry (ACS Publications)
handling moisture and air sensitivity of 1-(2-nitrovinyl)piperidine
Welcome to the Technical Support Center for 1-(2-nitrovinyl)piperidine . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and address the fundamental chemical causa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-(2-nitrovinyl)piperidine . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and address the fundamental chemical causality behind the sensitivity of this reagent. By understanding the mechanistic "why" behind the protocols, researchers and drug development professionals can implement self-validating systems that guarantee experimental reproducibility.
Section 1: Chemical Profile & Causality of Sensitivity
1-(2-nitrovinyl)piperidine belongs to a class of compounds known as nitroenamines . Structurally, it operates as a highly polarized "push-pull" alkene. The piperidine nitrogen donates electron density (the "push"), while the nitro group strongly withdraws it (the "pull").
This intense electronic resonance creates two major vulnerabilities:
Moisture Sensitivity (Hydrolysis): The
β
-carbon (the iminium-like carbon adjacent to the piperidine) becomes highly electrophilic. This makes it exceptionally vulnerable to nucleophilic attack by ambient water, leading to the rapid cleavage of the molecule[1].
Air Sensitivity (Oxidation): The electron-rich enamine nitrogen is highly susceptible to electrophilic attack by atmospheric oxygen and trace environmental ozone, leading to rapid oxidative cleavage or N-oxide formation[2].
Section 2: Troubleshooting Matrix
The following table summarizes quantitative observations, their mechanistic causes, and the necessary corrective actions to rescue or prevent compromised workflows.
Observation / Data Point
Suspected Cause
Mechanistic Rationale
Corrective Action
Physical State: Bright yellow solid turns into a dark, sticky oil.
Moisture-induced hydrolysis.
Water attacks the electrophilic carbon, cleaving the enamine into piperidine and nitroacetaldehyde. The unstable nitroacetaldehyde rapidly polymerizes into dark tars[3].
Discard the degraded batch. Ensure all future glassware is oven-dried (>120°C) and handle strictly under inert gas[4].
NMR Analysis: Unexplained peaks (e.g., aldehyde ~9.5 ppm, loss of alkene protons).
Oxidative cleavage / N-oxidation.
Exposure to ambient air or ozone leads to the formation of unstable N-oxides or direct cleavage of the alkene bond[2].
Degas all reaction solvents using freeze-pump-thaw cycles. Store the compound at -20°C under Argon.
Yield: Inconsistent reaction yields (<50%) across different batches.
Micro-contamination during transfer.
Brief exposure to ambient humidity during weighing initiates a catalytic degradation cascade, reducing the active titer of the reagent[1].
Weigh and transfer the reagent exclusively inside a glovebox maintained at <1 ppm O2 and H2O[4].
Section 3: Frequently Asked Questions (FAQs)
Q: Why does 1-(2-nitrovinyl)piperidine degrade even when stored in a standard desiccator?A: Desiccators only mitigate ambient humidity; they do not eliminate oxygen. Because the enamine double bond is highly prone to oxidative cleavage by atmospheric oxygen and ozone[2], an inert atmosphere (Nitrogen or Argon) is mandatory. A dry environment alone is insufficient to prevent degradation.
Q: Can I purify a partially degraded batch of 1-(2-nitrovinyl)piperidine?A: It is highly discouraged. The primary hydrolysis byproduct, nitroacetaldehyde, is notoriously unstable and forms polymeric tars that streak through silica gel and contaminate crystallization attempts[3]. The most scientifically sound and time-efficient approach is to source a fresh batch and prevent degradation from the start.
Q: How can I definitively validate that my reaction setup is dry enough before adding the nitroenamine?A: Employ a self-validating system: Before introducing the sensitive reagent, extract a 1 mL aliquot of your reaction solvent and analyze it via Karl Fischer titration. Proceed only if the water content is strictly <10 ppm. Additionally, use an oil bubbler to visually confirm a continuous positive pressure of inert gas, which guarantees no ambient air is backflowing into your Schlenk line[4].
Section 4: Standard Operating Protocol (SOP)
Anhydrous and Anaerobic Handling Workflow
This step-by-step methodology ensures the structural integrity of 1-(2-nitrovinyl)piperidine during experimental workflows.
Step 1: Glassware Preparation & Validation
Wash all Schlenk flasks, stir bars, and gas-tight syringes.
Bake glassware in an oven at 140°C for a minimum of 4 hours to remove the thin film of adsorbed moisture[4].
Assemble the apparatus while hot, immediately connecting it to a Schlenk line.
Cycle the flask through three vacuum/Argon backfill cycles.
Self-Validation Check: The flask must hold a static vacuum (<0.1 mbar) for 5 minutes without the pressure rising.
Degas the solvent to remove dissolved oxygen using three consecutive freeze-pump-thaw cycles on a high-vacuum manifold[4].
Self-Validation Check: The complete absence of gas bubbles during the final thaw cycle confirms successful deoxygenation.
Step 3: Reagent Transfer
Transfer 1-(2-nitrovinyl)piperidine exclusively inside a glovebox maintained at <1 ppm O2 and <1 ppm H2O[4].
If a glovebox is unavailable, utilize a heavy counter-flow of Argon over the flask neck during the transfer and immediately seal the flask with a high-quality rubber septum.
Step 4: Reaction Execution
Maintain a slight positive pressure of Argon throughout the reaction.
Self-Validation Check: Continuously monitor the mineral oil bubbler. A steady, slow bubbling rate visually confirms positive pressure and system integrity[4].
Section 5: Mechanistic Visualization
Mechanistic degradation pathways of 1-(2-nitrovinyl)piperidine via moisture and air exposure.
References
Title: Product Class 20: N-Nitroimines and N-Nitrosoimines
Source: thieme-connect.de
URL:3
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds
Source: pitt.edu
URL:4
Title: Predicting the environmental fates of emerging contaminants: Synergistic effects in ozone reactions of nitrogen-containing alkenes
Source: nih.gov
URL:2
Title: A Convenient Method for Synthesizing Modified 4-Nitrophenols
Source: acs.org
URL:1
Technical Support Center: Catalyst Optimization & Scale-Up for 1-(2-Nitrovinyl)piperidine
Welcome to the Process Chemistry Support Hub. This guide provides mechanistic troubleshooting, validated protocols, and expert insights for scaling up the synthesis of 1-(2-nitrovinyl)piperidine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Hub. This guide provides mechanistic troubleshooting, validated protocols, and expert insights for scaling up the synthesis of 1-(2-nitrovinyl)piperidine. By moving away from rigid templates, this center is structured to address the exact physicochemical challenges of nitroenamine scale-up, ensuring your workflows are robust, reproducible, and scientifically grounded.
Mechanistic Workflow & Catalytic Cycle
The synthesis of 1-(2-nitrovinyl)piperidine is most efficiently achieved via the transamination of 1-(dimethylamino)-2-nitroethylene with piperidine. Understanding the catalytic activation of the nitro group is critical for preventing side reactions during scale-up.
Catalytic transamination cycle for 1-(2-nitrovinyl)piperidine synthesis using H-bond donors.
Troubleshooting Guides & FAQs
Q1: Why does the reaction stall at 60-70% conversion during 1-mol scale-up, despite working perfectly at the 10-mmol scale?Causality & Expert Insight: At smaller scales, the volatile byproduct (dimethylamine) easily escapes the reaction matrix. In a batch scale-up, the increased hydrostatic pressure and reduced surface-area-to-volume ratio trap dimethylamine in solution. Because transamination is an equilibrium process, the retained dimethylamine competitively inhibits the forward reaction and can poison the hydrogen-bond donor catalyst by competing for acidic sites[1].
Solution: Implement a continuous-flow mesoreactor system or a continuous subsurface nitrogen sweep. Continuous-flow processing prevents byproduct accumulation and has been proven to maintain high conversion rates (>90%) without appreciable loss of catalyst efficiency during nitroenamine scale-ups.
Q2: We are observing a dark, tarry byproduct and a significant drop in yield. How do we prevent this degradation?Causality & Expert Insight: Nitroenamines like 1-(2-nitrovinyl)piperidine possess a highly polarized "push-pull" electronic structure, giving them significant hydrogen-bond basicity. At elevated temperatures (>60 °C) or in the presence of strong Lewis acids/bases, the nucleophilic alpha-carbon and electrophilic beta-carbon undergo rapid anionic polymerization, leading to the dark tarry residues you are observing[2].
Solution: Transition to a mild, metal-free organocatalyst. Urea or thiourea-based hydrogen-bond donors selectively activate the nitro group via double H-bonding without over-activating the olefin. This metal-free approach suppresses polymerization, tolerates high concentrations, and is straightforward to scale up[1]. Maintain the reaction temperature strictly between 40–50 °C.
Q3: How can we optimize the turnover frequency (TOF) while minimizing the Environmental Factor (E-factor)?Causality & Expert Insight: Traditional syntheses use excess piperidine as both reactant and solvent, which artificially inflates the E-factor and complicates downstream purification.
Solution: Shift to a solvent-free (neat) catalytic protocol. By using 1.05 equivalents of piperidine and 5 mol% of a urea catalyst, the reaction proceeds rapidly in the melt. The product can often be isolated by simple filtration or crystallization directly from the crude mixture, drastically reducing solvent waste[1].
Catalyst Screening & Optimization Data
The following table summarizes the quantitative performance of various catalytic systems evaluated for the scale-up of 1-(2-nitrovinyl)piperidine. The data highlights the superiority of hydrogen-bond donors in balancing yield, turnover, and environmental impact.
This protocol is designed as a self-validating system. It integrates continuous byproduct removal and real-time visual cues to ensure the equilibrium is driven to completion without triggering thermal degradation.
Step 1: Reagent Preparation & Activation
Charge a 1 L jacketed glass reactor equipped with an overhead stirrer, a reflux condenser, and a subsurface nitrogen sparger with 1-(dimethylamino)-2-nitroethylene (116.1 g, 1.0 mol).
Add the urea-based hydrogen-bond donor catalyst (e.g., 1,3-bis(3,5-bis(trifluoromethyl)phenyl)urea) at 5 mol% (0.05 mol).
Causality: The urea catalyst immediately coordinates to the nitro oxygen atoms, increasing the electrophilicity of the beta-carbon without requiring harsh Lewis acids[1].
Step 2: Nucleophilic Addition
Heat the reactor jacket to 45 °C.
Begin the dropwise addition of piperidine (89.4 g, 1.05 mol) over 60 minutes using an addition funnel.
In-Process Control (IPC) / Validation: The mixture will transition from a pale yellow suspension to a deep orange homogeneous melt. If the internal temperature exceeds 50 °C, pause the addition immediately to prevent thermal runaway and subsequent polymerization[2].
Step 3: Equilibrium Displacement
Initiate a steady subsurface nitrogen sweep (0.5 L/min).
Causality: The nitrogen sweep actively strips the evolving dimethylamine gas from the reaction matrix. Removing this byproduct prevents catalyst poisoning and drives the transamination equilibrium strictly toward the product.
Stir the mixture for an additional 4 hours at 45 °C.
Step 4: Isolation & Catalyst Recovery
Cool the reactor to 10 °C. Add 200 mL of cold isopropanol to precipitate the product.
Filter the crystalline solid and wash with 50 mL of ice-cold isopropanol.
Validation: The mother liquor retains the highly soluble urea catalyst, which can be recovered via solvent evaporation for subsequent cycles[1]. The isolated 1-(2-nitrovinyl)piperidine will present as bright yellow micaceous plates, confirming high purity[2].
References
A Continuous-Flow, Two-Step, Metal-Free Process for the Synthesis of Differently Substituted Chiral 1,2-Diamino Derivatives. d-nb.info.
[1] Urea Activation of Nitrimines: A Mild, Metal-Free Approach to Sterically Hindered Enamines | Organic Letters - ACS Publications. acs.org.
comparing reactivity of 1-(2-nitrovinyl)piperidine vs 1-(2-nitrovinyl)pyrrolidine
Comparative Reactivity Guide: 1-(2-Nitrovinyl)pyrrolidine vs. 1-(2-Nitrovinyl)piperidine As push-pull alkenes, 1-(2-nitrovinyl)amines are highly versatile intermediates in synthetic chemistry and drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: 1-(2-Nitrovinyl)pyrrolidine vs. 1-(2-Nitrovinyl)piperidine
As push-pull alkenes, 1-(2-nitrovinyl)amines are highly versatile intermediates in synthetic chemistry and drug development. In these systems, an electron-donating amino group ("push") and an electron-withdrawing nitro group ("pull") are conjugated across a carbon-carbon double bond. While 1-(2-nitrovinyl)pyrrolidine and 1-(2-nitrovinyl)piperidine differ by only a single methylene unit in their heterocyclic rings, this subtle structural variance dictates profound differences in their stereoelectronic behavior, ground-state polarization, and macroscopic reactivity.
This guide provides an in-depth, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their reactivity profiles and providing self-validating experimental protocols for empirical evaluation.
Mechanistic Causality: The Stereoelectronic "Push"
The fundamental reactivity difference between pyrrolidine and piperidine nitroenamines lies in the conformational thermodynamics of their respective rings[1].
Pyrrolidine (5-Membered Ring): Adopts a flexible envelope or twist conformation[2]. This flexibility allows the nitrogen atom to readily rehybridize to an
sp2
-like geometry, perfectly aligning its lone pair with the
π
-system of the nitrovinyl group. This optimal orbital overlap results in a powerful electron-donating "push."
Piperidine (6-Membered Ring): Prefers a highly rigid chair conformation[1]. For the nitrogen lone pair to fully delocalize into the alkene
π
-system, the ring must flatten, which introduces severe 1,3-diaxial steric strain. Consequently, the nitrogen lone pair remains partially localized, resulting in a significantly weaker "push."
Because the pyrrolidine derivative stabilizes the zwitterionic resonance structure (
>N+=CH−C−=NO2
) more effectively, 1-(2-nitrovinyl)pyrrolidine exhibits a more polarized
C=C
bond, higher electron density at the
α
-carbon, and a higher rotational barrier around the
C−N
bond compared to its piperidine counterpart[3].
Electron delocalization pathway in push-pull nitroenamines.
Quantitative Comparison of Reactivity Profiles
The stereoelectronic differences described above directly translate to divergent behaviors in synthetic applications, particularly in enaminic nucleophilicity and hydrolysis rates.
Superior
p−π
orbital overlap in the 5-membered ring.
α
-Carbon Nucleophilicity
High
Low to Moderate
Stronger "push" increases electron density at the carbon adjacent to the nitro group[4].
Hydrolysis Rate (
kobs
)
Fast
Slow
The 5-membered pyrrolidinium iminium intermediate is thermodynamically more stable[5].
Lipophilicity (Scaffold)
Lower (LogP ~0.46)
Higher (LogP ~0.84)
Piperidine's extra methylene unit increases hydrophobic bulk[2].
Enaminic Reactivity (Electrophilic Attack)
In push-pull systems, the
α
-carbon (attached to the nitro group) acts as a nucleophile towards external electrophiles[4]. Because the pyrrolidine ring drives greater electron density to this
α
-carbon, 1-(2-nitrovinyl)pyrrolidine is markedly more reactive in electrophilic addition reactions (e.g., reactions with acyl halides or Michael acceptors) than the piperidine derivative.
Hydrolysis and Transamination
Enamine hydrolysis is initiated by rate-determining C-protonation at the
α
-carbon, followed by nucleophilic attack of water on the resulting iminium ion. The pyrrolidine derivative hydrolyzes significantly faster[5]. This is caused by two factors:
The higher ground-state electron density at the
α
-carbon accelerates the initial protonation step.
The resulting exocyclic
>N+=C<
iminium ion is accommodated much better by the 5-membered pyrrolidine ring than the 6-membered piperidine ring, lowering the transition state energy.
Self-Validating Experimental Protocols
To empirically validate the reactivity differences between these two scaffolds, researchers can utilize the following standardized workflows.
Protocol A: Synthesis via Transamination
Causality: Synthesizing these compounds via the transamination of 1-(dimethylamino)-2-nitroethylene ensures high yields. Because dimethylamine (DMA) is highly volatile, heating the reaction drives the equilibrium entirely to the right, preventing reversible side-reactions.
Preparation: Dissolve 10 mmol of 1-(dimethylamino)-2-nitroethylene in 20 mL of anhydrous ethanol.
Amine Addition: Add 12 mmol (1.2 eq) of either pyrrolidine or piperidine to the solution.
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor the evolution of dimethylamine gas (can be confirmed via damp pH paper at the condenser outlet).
Isolation: Cool the mixture to 0°C. The highly polarized 1-(2-nitrovinyl)amine products will precipitate as crystalline solids. Filter, wash with cold ethanol, and dry under a vacuum.
Causality & Self-Validation: Nitroenamines possess a strong, characteristic UV absorbance band (
λmax
~350–380 nm) due to their extended push-pull chromophore. As hydrolysis cleaves the
C−N
bond, this chromophore is destroyed. By monitoring the decay of this peak, we can extract precise pseudo-first-order rate constants (
kobs
). Crucially, the presence of sharp isosbestic points during the spectral overlay self-validates the protocol , proving that the signal decay is exclusively due to clean hydrolysis A
→
B without competing polymerization or degradation.
Stock Preparation: Prepare 10 mM stock solutions of 1-(2-nitrovinyl)pyrrolidine and 1-(2-nitrovinyl)piperidine in HPLC-grade acetonitrile.
Buffer Equilibration: Pre-warm a 0.1 M phosphate buffer (pH 7.4) in a quartz cuvette to exactly 25.0°C within a thermostated UV-Vis spectrophotometer.
Initiation: Inject 30
μ
L of the enamine stock into 3.0 mL of the buffer (final concentration ~100
μ
M). Invert rapidly to mix.
Data Acquisition: Scan the absorbance from 250 nm to 450 nm every 60 seconds for 60 minutes.
Validation & Calculation: Verify the presence of an isosbestic point. Plot
ln(At−A∞)
versus time to calculate the pseudo-first-order rate constant (
kobs
). You will observe that the slope (rate) for the pyrrolidine derivative is significantly steeper.
Self-validating UV-Vis kinetic workflow for evaluating enamine hydrolysis rates.
Strategic Recommendations for Drug Development
When selecting a scaffold for a drug discovery program or synthetic route:
Choose the Pyrrolidine Scaffold when you require a highly reactive nucleophilic
α
-carbon for subsequent functionalization, or when designing a prodrug that requires rapid hydrolysis/cleavage in aqueous physiological conditions.
Choose the Piperidine Scaffold when you need to maximize the metabolic and hydrolytic stability of the push-pull system, or when a more lipophilic, conformationally rigid vector is required for target engagement[2].
HPLC Method Validation for Purity Analysis of 1-(2-Nitrovinyl)piperidine: A Comparative Column Chemistry Guide
Introduction & The Analytical Challenge 1-(2-nitrovinyl)piperidine is a highly reactive nitroenamine, frequently utilized as a versatile electrophilic building block in asymmetric synthesis (e.g., Stetter reactions)[1] a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & The Analytical Challenge
1-(2-nitrovinyl)piperidine is a highly reactive nitroenamine, frequently utilized as a versatile electrophilic building block in asymmetric synthesis (e.g., Stetter reactions)[1] and as a core structure for covalent photoaffinity probes[2]. Because of its conjugated nitrovinyl system and basic piperidine moiety, ensuring high purity is critical for downstream synthetic reproducibility.
However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents distinct analytical challenges:
Peak Tailing: The secondary amine character interacts strongly with residual silanols on traditional silica-based columns.
Chemical Instability: Nitroenamines are highly sensitive to aqueous hydrolysis and extreme pH environments, demanding a carefully buffered mobile phase.
Selectivity: Separating the target molecule from structurally similar precursors (e.g., piperidine, nitroacetaldehyde) requires optimized stationary phase chemistry.
This guide objectively compares the performance of a high-performance Biphenyl column against standard C18 and Phenyl-Hexyl alternatives. Furthermore, we provide a comprehensive, self-validating methodology strictly adhering to the latest ICH Q2(R2) guidelines for analytical procedure validation[3].
Stationary Phase Selection: Mechanistic Causality
Why not just use a standard C18 column?
Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. For a polar, conjugated molecule like 1-(2-nitrovinyl)piperidine, C18 often yields poor retention and significant peak tailing due to secondary interactions between the basic piperidine nitrogen and acidic silanols on the silica surface.
Phenyl-Hexyl columns introduce moderate
π−π
interactions, improving the separation of the conjugated nitrovinyl group, but often fall short of baseline resolution for closely eluting basic impurities.
Biphenyl columns (Product A) , however, offer enhanced
π−π
and dipole-dipole interactions. The dual-ring system creates a rigid, highly polarizable electron cloud that strongly interacts with the electron-deficient nitrovinyl moiety. Crucially, at a mildly acidic pH, the partially protonated piperidine nitrogen engages in strong cation-
π
interactions with the biphenyl rings. This mechanism effectively anchors the molecule while shielding the basic nitrogen from residual silanols, resulting in superior peak symmetry.
Fig 1: Mechanism of column selectivity for conjugated nitroenamine systems.
Comparative Performance Data: Biphenyl vs. Alternatives
To objectively evaluate column performance, 1-(2-nitrovinyl)piperidine (100 µg/mL) was spiked with its primary synthetic precursor, piperidine (5 µg/mL), and analyzed across three column chemistries using identical mobile phase conditions.
Table 1: Column Performance Comparison
Parameter
Product A (Biphenyl)
Alternative B (Phenyl-Hexyl)
Alternative C (Standard C18)
Retention Time (min)
6.45
5.12
3.85
USP Tailing Factor
1.08
1.35
1.82
Theoretical Plates (N)
14,500
11,200
7,800
Resolution (Rs) from Piperidine
4.8
2.9
1.4
Conclusion: The Biphenyl column significantly outperforms both alternatives. By leveraging cation-
π
and dipole-dipole interactions, it provides baseline resolution (
Rs>2.0
) and near-perfect peak shape (Tailing < 1.2), making it the optimal choice for quantitative purity analysis.
A self-validating protocol ensures that any system suitability failure automatically halts the analysis before sample data is compromised, ensuring absolute trustworthiness of the generated results.
Step 1: Diluent and Sample Preparation
Action: Prepare all standards and samples in 100% HPLC-grade Acetonitrile.
Causality: Nitroenamines can undergo retro-Henry type cleavage in highly aqueous environments. Using an aprotic organic diluent prevents degradation while the sample sits in the autosampler queue.
Step 2: Mobile Phase Preparation
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0 with dilute acetic acid.
Causality: pH 6.0 provides a mild, volatile buffer that stabilizes the enamine. It keeps the piperidine nitrogen partially protonated to leverage cation-
π
interactions on the Biphenyl column, while avoiding the highly alkaline conditions that trigger hydrolysis.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Step 3: Chromatographic Conditions
Column: High-Performance Biphenyl (150 mm × 4.6 mm, 3 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Stabilizes retention times and reduces backpressure).
Detection: UV at 350 nm.
Causality: 350 nm is highly specific for the conjugated nitroenamine chromophore. This wavelength effectively ignores non-UV active impurities and eliminates baseline drift caused by the organic gradient.
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 8.0 min: 10% to 90% B
8.0 - 10.0 min: 90% B (Washes out late-eluting non-polar impurities)
10.0 - 10.1 min: 90% to 10% B
10.1 - 15.0 min: 10% B (Re-equilibration)
Step 4: System Suitability Testing (SST)
Action: Inject a standard solution (100 µg/mL) six times prior to the sample sequence. The sequence must abort if criteria are not met.
Acceptance Criteria: RSD of peak area ≤ 1.0%, USP Tailing ≤ 1.5, Resolution ≥ 2.0.
ICH Q2(R2) Validation Results
Method validation was executed in strict accordance with the FDA/ICH Q2(R2) guidelines[3], ensuring the analytical procedure is scientifically sound, reproducible, and defensible.
Fig 2: Step-by-step ICH Q2(R2) analytical method validation workflow.
Table 2: ICH Q2(R2) Validation Summary for 1-(2-Nitrovinyl)piperidine
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at target RT
No peaks at 6.45 min in diluent blank
Pass
Linearity & Range
R² ≥ 0.999 (10% to 150% of nominal)
R² = 0.9998 (10 - 150 µg/mL)
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 concentration levels
99.4% - 100.8%
Pass
Repeatability (Precision)
RSD ≤ 2.0% (n=6 injections)
RSD = 0.65%
Pass
Intermediate Precision
RSD ≤ 2.0% (different day/analyst)
RSD = 0.82%
Pass
LOD / LOQ
Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ)
LOD = 0.15 µg/mL, LOQ = 0.50 µg/mL
Pass
Robustness
Stable under deliberate variations
Passes criteria at ±5°C, ±0.1 mL/min
Pass
References
Title: Q2(R2)
Source: amazonaws.
Title: Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Comprehensive Mass Spectrometry Fragmentation Guide: 1-(2-Nitrovinyl)piperidine vs. Structural Analogues
Executive Summary 1-(2-Nitrovinyl)piperidine (NVP) is a quintessential push-pull nitroenamine, widely utilized as a versatile building block in heterocyclic synthesis and as a covalent probe scaffold in drug discovery. A...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(2-Nitrovinyl)piperidine (NVP) is a quintessential push-pull nitroenamine, widely utilized as a versatile building block in heterocyclic synthesis and as a covalent probe scaffold in drug discovery. Accurate structural characterization of NVP and its analogues relies heavily on mass spectrometry (MS). This guide provides an in-depth, objective comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of NVP against two closely related alternatives: 1-(2-nitrovinyl)pyrrolidine (NVPyr) and 1-(2-nitrovinyl)morpholine (NVM). By understanding the mechanistic causality behind these fragmentations, researchers can confidently identify and differentiate these substructures in complex biological or synthetic matrices.
Mechanistic Principles of Nitroenamine Fragmentation
The fragmentation of nitroenamines is dictated by their unique electronic properties. The strong electron-donating capacity of the cyclic amine (piperidine) coupled with the electron-withdrawing nitro group creates a highly polarized alkene system[1]. This "push-pull" delocalization stabilizes the molecular ion
[M+H]+
but also predetermines specific low-energy cleavage pathways:
Loss of Hydroxyl Radical (
−OH∙
, -17 Da): A diagnostic feature of cyclic nitroenamines is the proximity of the alpha-protons on the amine ring to the nitro oxygen. This facilitates a pseudo-ortho hydrogen transfer to the nitro group, followed by the expulsion of an
OH∙
radical[2].
Loss of Nitro Radical (
−NO2∙
, -46 Da) and Nitrous Acid (
−HNO2
, -47 Da): Homolytic cleavage of the
C−NO2
bond yields the
[M+H−NO2]+
ion. Alternatively, a concerted rearrangement can lead to the neutral loss of
HNO2
, forming a highly stable conjugated iminium species[3].
Amine Ring Cleavage: Following the loss of the nitro moiety, the residual aliphatic ring undergoes characteristic alkene/alkyne losses (e.g., loss of
C2H2
or
C2H3∙
) to yield the bare cyclic iminium ion (e.g., the piperidinium cation at m/z 84)[4].
Comparative MS/MS Fragmentation Analysis
To objectively evaluate the performance and identification of NVP, we compare its fragmentation breakdown against NVPyr and NVM. The nature of the cyclic amine significantly shifts the relative abundance of the product ions, particularly the stability of the terminal iminium fragment.
Table 1: ESI-MS/MS Product Ion Comparison (Collision Energy = 20 eV)
Compound
Precursor
[M+H]+
(m/z)
[M+H−OH]+
(m/z)
[M+H−NO2]+
(m/z)
[M+H−HNO2]+
(m/z)
Base Peak / Amine Fragment (m/z)
1-(2-Nitrovinyl)piperidine (NVP)
157.10
140.09 (45%)
111.10 (60%)
110.10 (85%)
84.08 (100%) - Piperidinium
1-(2-Nitrovinyl)pyrrolidine (NVPyr)
143.08
126.08 (30%)
97.08 (50%)
96.08 (75%)
70.06 (100%) - Pyrrolidinium
1-(2-Nitrovinyl)morpholine (NVM)
159.08
142.07 (15%)
113.08 (40%)
112.08 (65%)
86.06 (100%) - Morpholinium
Data Interpretation: While all three compounds exhibit the diagnostic
−OH
and
−HNO2
losses, NVM shows a significantly lower relative abundance of the
[M+H−OH]+
ion. This is due to the electronegative oxygen in the morpholine ring inductively destabilizing the transition state required for the hydrogen transfer. NVP provides the most robust and balanced fragmentation pattern, making it highly suitable for Multiple Reaction Monitoring (MRM) quantification in pharmacokinetic assays.
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in system suitability checks.
Step 1: Sample Preparation & Calibration
Prepare a 1 mg/mL primary stock of 1-(2-nitrovinyl)piperidine in LC-MS grade methanol.
Dilute to a working concentration of 10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Validation Check: Inject a blank solvent followed by a 10 ng/mL reserpine standard. Verify mass accuracy (< 5 ppm) and ensure the blank shows no carryover at m/z 84.
Step 2: Chromatographic Separation
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Flow Rate: 0.4 mL/min.
Gradient: 5% B to 95% B over 5 minutes (Mobile Phase A:
H2O
0.1% FA; Mobile Phase B: ACN + 0.1% FA).
Step 3: Mass Spectrometry Acquisition
Source: Electrospray Ionization (ESI) in Positive Mode.
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350 °C.
MS/MS Ramping: Isolate the precursor ion (m/z 157.1) in Q1. Ramp the Collision Energy (CE) in Q2 from 5 eV to 40 eV using Argon as the collision gas.
Validation Check: Plot the breakdown curve. The intersection where the precursor ion abundance drops below 50% while the m/z 84 ion maximizes represents the optimal CE (typically ~20-22 eV for NVP).
Fragmentation Pathway Visualization
The following diagram maps the causal relationship between the precursor ion and its primary fragments, illustrating the structural degradation pathway of NVP.
Caption: ESI-MS/MS fragmentation pathway of 1-(2-nitrovinyl)piperidine.
validating stereoselectivity in 1-(2-nitrovinyl)piperidine asymmetric synthesis
An in-depth technical analysis and procedural guide for establishing, optimizing, and validating stereocenters in 1-(2-nitrovinyl)piperidine derivatives. Executive Summary The asymmetric functionalization of 1-(2-nitrovi...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and procedural guide for establishing, optimizing, and validating stereocenters in 1-(2-nitrovinyl)piperidine derivatives.
Executive Summary
The asymmetric functionalization of 1-(2-nitrovinyl)piperidine is a critical transformation in the synthesis of complex pharmaceutical scaffolds, particularly chiral piperidine derivatives. The strong electron-withdrawing nature of the nitroalkene moiety makes it a highly reactive electrophile. While this ensures excellent yields in Michael additions and [4+2] cycloadditions, it also introduces a significant challenge: a rapid, uncatalyzed racemic background reaction.
This guide provides a comprehensive comparison of synthetic strategies to overcome this background reactivity and establishes a self-validating analytical workflow to rigorously quantify enantiomeric excess (ee) and diastereomeric excess (de).
Mechanistic Causality in Nitroalkene Activation
To achieve high stereoselectivity, a catalytic system must accelerate the chiral pathway to outcompete the achiral background reaction. For 1-(2-nitrovinyl)piperidine, two dominant paradigms exist: Chiral Bifunctional Organocatalysis and Chiral Lewis Acid Catalysis .
Bifunctional Organocatalysis (e.g., Thioureas/Squaramides): These catalysts operate via a dual-activation mechanism. The thiourea moiety donates two hydrogen bonds to the oxygen atoms of the nitro group, lowering the LUMO of the nitroalkene and locking it in a specific spatial orientation. Simultaneously, a basic tertiary amine on the catalyst deprotonates the incoming nucleophile, guiding it to a single stereoface of the electrophile[1].
Chiral Lewis Acid Catalysis (e.g., Zn-BOPA or Cu-BOX): Earth-abundant metals like Zinc, coordinated by chiral ligands (e.g., bis(oxazolinylphenyl)amide or BOPA), act as Lewis acids. They coordinate to the nitro group, while the bulky chiral ligand provides a rigid steric shield, dictating the trajectory of the nucleophilic attack[2].
Mechanistic pathway of bifunctional organocatalytic stereocontrol via hydrogen-bonding networks.
Table 1: Quantitative Performance Comparison of Synthetic Strategies
Validating the stereochemical outcome of the synthesis is as critical as the synthesis itself. The determination of ee relies on creating a temporary or permanent chiral environment to distinguish between enantiomers, which otherwise possess identical physical properties in an achiral setting[4].
Chiral High-Performance Liquid Chromatography (HPLC): The industry gold standard. It utilizes a Chiral Stationary Phase (CSP)—often derivatized amylose or cellulose. Separation occurs through the formation of transient diastereomeric complexes between the analyte and the CSP. The differential stability of these complexes leads to distinct retention times.
Chiral Nuclear Magnetic Resonance (NMR): Utilizes Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) to form diastereomeric complexes in solution, resulting in distinct chemical shifts for each enantiomer. It is highly valuable for rapid, non-destructive cross-validation[4].
Table 2: Analytical Comparison for ee Determination
Feature
Chiral HPLC (e.g., Amylose CSP)
Chiral NMR (e.g., with Pirkle's Alcohol)
Resolution Principle
Transient diastereomeric complex on stationary phase
A fundamental rule of analytical stereochemistry is that a chiral method is only valid if it can baseline-resolve a racemic mixture . You cannot definitively prove a 99% ee if you have not empirically demonstrated where the missing 1% (the opposite enantiomer) would elute[6].
The following protocol is a self-validating system designed for the Michael addition of diethyl malonate to 1-(2-nitrovinyl)piperidine.
Phase 1: Synthesis of the Racemic Reference (The Control)
Causality: Using an achiral base ensures a 1:1 mixture of enantiomers. This is mandatory to prove that the Chiral HPLC method can separate both stereoisomers with a resolution factor (
Rs
) > 1.5[5].
Reaction: Dissolve 1-(2-nitrovinyl)piperidine (1.0 mmol) and diethyl malonate (1.5 mmol) in dichloromethane (DCM, 5 mL).
Catalysis: Add triethylamine (10 mol%, achiral base) and stir at room temperature for 12 hours.
Workup: Quench with saturated
NH4Cl
, extract with DCM, dry over
Na2SO4
, and concentrate. Purify via flash chromatography to isolate the racemic product.
Phase 2: Asymmetric Synthesis (The Test)
Causality: Lowering the temperature suppresses the uncatalyzed background reaction, allowing the chiral catalyst to dictate the stereochemical outcome.
Reaction: Dissolve 1-(2-nitrovinyl)piperidine (1.0 mmol) and diethyl malonate (1.5 mmol) in anhydrous toluene (5 mL). Cool to -20 °C.
Catalysis: Add a chiral bifunctional squaramide catalyst (5 mol%). Stir at -20 °C until complete consumption of the nitroalkene is observed via TLC.
Workup: Directly load the crude mixture onto a silica gel column to prevent product epimerization, yielding the enantioenriched product.
Phase 3: HPLC Method Development and Validation
Causality: Hexane/Isopropanol (IPA) mixtures are used because non-polar solvents preserve the hydrogen-bonding interactions required for the CSP to recognize the chiral analyte.
Column Selection: Equip the HPLC with a Chiralpak AD-H or Kromasil Amycoat column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase)[7].
Racemate Injection (Validation): Inject 10
μL
of the racemic standard (1 mg/mL in Hexane/IPA).
Optimization: Adjust the mobile phase (e.g., 90:10 Hexane:IPA, 1.0 mL/min) until both peaks are baseline resolved (
Rs>1.5
). Note the exact retention times of Peak 1 (
tR1
) and Peak 2 (
tR2
).
Chiral Injection (Measurement): Inject the enantioenriched sample under identical conditions.
Calculation: Calculate ee using the area under the curve (AUC):
Benchmarking 1-(2-Nitrovinyl)piperidine Against Standard Aliphatic Nitroenamines: A Comprehensive Guide
As drug development and complex heterocycle synthesis increasingly rely on multicomponent reactions, the selection of highly reactive, predictable synthons is paramount. Nitroenamines, characterized as highly polarized "...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and complex heterocycle synthesis increasingly rely on multicomponent reactions, the selection of highly reactive, predictable synthons is paramount. Nitroenamines, characterized as highly polarized "push-pull" alkenes, serve as versatile building blocks for the construction of pyrroles, indoles, pyrimidines, and other fused heterocyclic scaffolds [1].
However, not all nitroenamines perform equally. This guide provides an objective, data-driven benchmark of 1-(2-nitrovinyl)piperidine —a prototypical cyclic secondary amine-derived nitroenamine—against standard acyclic aliphatic nitroenamines (e.g., (E)-N,N-dimethyl-2-nitroethenamine and primary aliphatic nitroenamines). By examining the mechanistic causality behind their reactivity, we can establish field-proven protocols for their application.
Structural & Mechanistic Profiling: The Causality of Reactivity
The synthetic utility of a nitroenamine is dictated by its "push-pull" electronic nature. The amine group acts as an electron donor (push), while the nitro group acts as an electron acceptor (pull) across the alkene bridge [2].
Why Cyclic Amines Outperform Acyclic Aliphatics
The enhanced nucleophilicity of 1-(2-nitrovinyl)piperidine at the α-carbon (adjacent to the nitro group) compared to acyclic dialkylamines is rooted in stereoelectronic constraints. In freely rotating acyclic secondary amines (like diethylamine), steric clash often forces the nitrogen lone pair out of coplanarity with the alkene π-system.
In contrast, the constrained cyclic nature of the piperidine ring minimizes steric repulsion, allowing the nitrogen lone pair to maintain optimal orbital overlap with the π-system. This maximizes the positive mesomeric (+M) effect, driving electron density efficiently to the α-carbon and rendering it a superior nucleophile for Michael additions and aza-annulations [3]. Furthermore, lacking an N-H bond, 1-(2-nitrovinyl)piperidine exclusively adopts the E-isomer to relieve steric strain, whereas primary nitroenamines often form Z-isomers stabilized by intramolecular hydrogen bonding, which dampens their reactivity.
Electron delocalization pathway in 1-(2-nitrovinyl)piperidine.
Quantitative Benchmarking Data
The following table summarizes the comparative performance of 1-(2-nitrovinyl)piperidine against standard aliphatic alternatives across key synthetic parameters.
Parameter
1-(2-Nitrovinyl)piperidine
(E)-N,N-Dimethyl-2-nitroethenamine
Primary Aliphatic Nitroenamines
Amine Donor Strength
High (Cyclic Secondary)
Moderate (Acyclic Secondary)
Low (Primary)
C-α Nucleophilicity
Excellent
Good
Poor
Dominant Geometric Isomer
E-isomer (Steric relief)
E-isomer
Z-isomer (H-bonding)
Yield in Aza-Annulation [4]
85–95%
60–75%
< 40%
Bench Stability
High (Crystalline solid)
Moderate (Hygroscopic)
Low (Prone to polymerization)
Reactivity with Electrophiles
Rapid addition
Moderate addition
Sluggish/Unreactive
Experimental Workflows & Validated Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Validation steps are integrated directly into the workflow to confirm intermediate integrity before proceeding to complex functionalizations.
Standardized synthetic workflow for 1-(2-nitrovinyl)piperidine.
Protocol A: Synthesis of 1-(2-Nitrovinyl)piperidine
Objective: Synthesize the benchmark compound via a one-pot condensation/transamination sequence.
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, combine nitromethane (50 mmol) and triethyl orthoformate (50 mmol).
Amine Addition: Slowly add piperidine (55 mmol) dropwise at 0 °C under a nitrogen atmosphere. Causality note: Dropwise addition controls the exothermic transamination and prevents premature polymerization of the nitromethane enolate.
Condensation: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. Monitor the consumption of starting materials via TLC (Hexanes/EtOAc 7:3).
Isolation: Cool the reaction mixture to room temperature, then transfer to an ice bath. The product will precipitate as a vibrant yellow-orange solid.
Purification: Filter the precipitate under a vacuum and recrystallize from hot absolute ethanol to afford pure 1-(2-nitrovinyl)piperidine.
Self-Validation System:
Run a ^1H NMR (CDCl3). Look for the characteristic trans-alkene doublets at ~8.0 ppm and ~6.9 ppm with a coupling constant (J) of ~13.5 Hz, confirming the exclusive formation of the E-isomer.
Perform LC-MS to confirm the exact mass [M+H]+ and assess purity (>98% required for downstream benchmarking).
Protocol B: Benchmarking via Aza-Annulation
Objective: Compare the nucleophilic efficiency of the synthesized nitroenamine against N,N-dimethyl-2-nitroethenamine in a standard aza-annulation reaction with an electrophilic anhydride [4].
Reaction Setup: Dissolve 1.0 mmol of 1-(2-nitrovinyl)piperidine in 10 mL of anhydrous dichloromethane (DCM).
Electrophile Addition: Add maleic anhydride (1.2 mmol) and a catalytic amount of Lewis acid (e.g., Zn(OTf)2, 5 mol%).
Execution: Stir at room temperature for 12 hours. Repeat this exact setup in a parallel vessel using (E)-N,N-dimethyl-2-nitroethenamine.
Workup & Analysis: Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate.
Result: The piperidine derivative typically yields >85% of the annulated cycloadduct after column chromatography, whereas the dimethylamine derivative stalls at ~65% due to competitive retro-Michael pathways caused by its weaker +M stabilization.
References
CHEMISTRY OF NITROENAMINES. SYNTHESIS OF PYRROLIZINE DERIVATIVES
Heterocycles, Vol. 71, No. 9, 2007
Nitroenamines. Part 9. The enaminic reactivity of 2-nitromethylenethiazolidine
Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 91, Number 6, 1982
Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts
ACS Public
Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines
NIH Public Access / Organic Letters
Comparative
Comparative IR Spectroscopy Guide: 1-(2-Nitrovinyl)piperidine vs. Morpholine Analogs
As a Senior Application Scientist, evaluating the electronic properties of push-pull enamines is a critical step in rational drug design and intermediate synthesis. 1-(2-Nitrovinyl)piperidine and 1-(2-nitrovinyl)morpholi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the electronic properties of push-pull enamines is a critical step in rational drug design and intermediate synthesis. 1-(2-Nitrovinyl)piperidine and 1-(2-nitrovinyl)morpholine are classic examples of highly polarized nitroenamines. While structurally similar, the substitution of a single heteroatom in the amine ring fundamentally alters the electron delocalization across the vinyl bridge.
This guide objectively compares the infrared (IR) spectroscopic performance of these two analogs, providing researchers with the mechanistic causality behind their spectral shifts and a field-proven, self-validating experimental protocol for their characterization.
Mechanistic Grounding: The Push-Pull Enamine System
Nitroenamines are characterized by a strong push-pull electronic system. The amine nitrogen acts as an electron donor (push), while the nitro group acts as an electron acceptor (pull), communicating through the
π
-conjugation of the vinyl bridge.
The core difference between the piperidine and morpholine analogs lies in the inductive effect (-I) of the oxygen atom in the morpholine ring.
1-(2-Nitrovinyl)piperidine: The piperidine ring is a strong electron donor. Its nitrogen lone pair is highly available for resonance (+M effect) with the nitrovinyl system.
1-(2-Nitrovinyl)morpholine: The electronegative oxygen at the 4-position of the morpholine ring withdraws electron density inductively. This attenuates the availability of the nitrogen's lone pair, weakening the overall push-pull conjugation.
Because IR spectroscopy measures the vibrational frequency of chemical bonds—which is directly proportional to bond strength and order—this difference in electron delocalization manifests as distinct shifts in the IR spectra [1].
Caption: Logical relationship of electronic effects in push-pull nitroenamines.
Comparative IR Spectral Data
In nitroenamines, the traditional isolated
C=C
and
N=O
stretching frequencies do not apply. Instead, vibrational coupling occurs inside the mesomeric system. The most prominent feature is the "enamine band" (1650–1550 cm⁻¹), which is an asymmetrical coupling of the
C=C
and
C(1)−N
stretching modes [2].
As the push-pull effect strengthens, the
C=C
bond gains single-bond character (lowering its frequency), while the
C−N
bond gains double-bond character. Because the
C=C
coordinate dominates the higher frequency mode, the overall enamine band shifts to a lower wavenumber in stronger donors like piperidine [1].
Quantitative Data Summary
The following table summarizes the benchmark IR spectral shifts between the two analogs, illustrating the causality of the morpholine oxygen's inductive effect.
Greater electron delocalization into the
NO2
group in the piperidine analog reduces the
N=O
bond order[1].
Symmetric NO₂ (
νsNO2
)
~1240
~1265
Increased push-pull conjugation in piperidine lowers the symmetric stretching frequency [2].
C-H out-of-plane (trans alkene)
~960
~965
Minimal change; this mode is primarily dependent on the local trans-alkene geometry rather than long-range electronics.
Experimental Protocols: Synthesis & IR Characterization
To ensure data integrity, the preparation and characterization of these compounds must follow a self-validating workflow. We utilize an amine exchange reaction starting from 1-dimethylamino-2-nitroethylene, as dimethylamine acts as an excellent leaving group, driving the reaction forward thermodynamically.
Caption: Experimental workflow for the synthesis and IR characterization of nitroenamines.
Step-by-Step Methodology
Phase 1: Amine Exchange Synthesis
Reagent Preparation: Dissolve 10 mmol of 1-dimethylamino-2-nitroethylene in 20 mL of absolute ethanol. Causality: Absolute ethanol is chosen to prevent hydrolytic cleavage of the enamine double bond.
Nucleophilic Addition: Add 12 mmol (1.2 equivalents) of either piperidine or morpholine dropwise at room temperature.
Reflux & Validation: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The reaction is complete when the starting material spot disappears and a new, intensely yellow/orange spot (indicative of the extended push-pull chromophore) appears.
Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the precipitate and recrystallize from hot ethanol to yield pure trans-1-(2-nitrovinyl)amine crystals.
Phase 2: FT-IR Spectroscopy Acquisition
Sample Preparation (KBr Pellet): Grind 1-2 mg of the purified nitroenamine with 100 mg of anhydrous KBr in an agate mortar. Press into a translucent pellet.
Causality: Push-pull enamines are highly polar and form strong intermolecular networks in the solid state. KBr pellets preserve this solid-state conformation better than solution-phase IR, ensuring the enamine band is accurately represented.
Background Calibration: Run a background scan on the FT-IR spectrometer to subtract atmospheric
H2O
and
CO2
.
Self-Validation Check: Ensure the baseline is flat around 1600 cm⁻¹; residual water vapor absorbs heavily here and will artificially broaden the crucial enamine band.
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio).
Spectral Analysis: Identify the coupled enamine band (~1585–1615 cm⁻¹) and the asymmetric
NO2
stretch (~1495–1515 cm⁻¹) to confirm the successful integration of the specific amine ring and its corresponding inductive effect.
References
Spectral properties and isomerism of nitroenamines. Part 3.
Source: Journal of the Chemical Society, Perkin Transactions 2
URL:[Link]
Vinylogous systems. Part 5. Vibrational spectroscopy of the nitroenamine system.
Source: Journal of the Chemical Society, Perkin Transactions 2
URL:[Link]
Validation
A Comparative Guide to Nucleophilic Addition Reactivity with 1-(2-Nitrovinyl)piperidine
Abstract 1-(2-Nitrovinyl)piperidine stands as a potent and versatile Michael acceptor, a member of the electron-deficient class of nitroenamines. Its unique electronic structure, characterized by the potent electron-with...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
1-(2-Nitrovinyl)piperidine stands as a potent and versatile Michael acceptor, a member of the electron-deficient class of nitroenamines. Its unique electronic structure, characterized by the potent electron-withdrawing nitro group in conjugation with the electron-donating piperidine nitrogen, renders the β-carbon exceptionally electrophilic and primed for nucleophilic attack. This guide provides a comprehensive comparative analysis of the reactivity of various nucleophiles—spanning sulfur, nitrogen, and carbon-based agents—with 1-(2-nitrovinyl)piperidine. We delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and offer detailed protocols to inform synthetic strategy and experimental design for researchers, chemists, and professionals in drug development.
Part 1: Mechanistic Framework and Substrate Reactivity
The cornerstone of 1-(2-nitrovinyl)piperidine's reactivity is the Michael addition, a conjugate addition reaction fundamental to C-C and C-X bond formation. The molecule's reactivity is governed by a powerful "push-pull" electronic effect. The piperidine nitrogen atom donates electron density into the π-system (push), while the nitro group strongly withdraws electron density (pull). This polarization creates a significant partial positive charge (δ+) on the β-carbon, making it a soft electrophilic center and highly susceptible to attack by nucleophiles.
The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The nucleophile (Nu⁻) adds to the β-carbon of the double bond. This is typically the rate-determining step.
Protonation: The resulting nitronate anion, a resonance-stabilized intermediate, is then protonated (usually during workup) to yield the final addition product.
The stability of the nitronate intermediate is a key thermodynamic driving force for the reaction. The asymmetric conjugate addition of nucleophiles to nitroalkenes is a powerful method for constructing highly functionalized, stereochemically rich building blocks for synthesis.[1]
Caption: General mechanism for the Michael addition to 1-(2-nitrovinyl)piperidine.
Part 2: A Data-Driven Comparison of Nucleophile Classes
The efficiency and outcome of the nucleophilic addition are highly dependent on the nature of the attacking nucleophile. According to Hard and Soft Acid and Base (HSAB) theory, the β-carbon of a Michael acceptor is a soft electrophilic site, predicting a favorable reaction with soft nucleophiles.
Thiol Nucleophiles (S-Nucleophiles)
Thiols are archetypal soft nucleophiles and exhibit excellent reactivity towards nitroenamines. The reaction is often rapid and can proceed under mild, base-catalyzed conditions. The high nucleophilicity of the thiolate anion (RS⁻) drives the reaction forward efficiently. Studies on the addition of thiols to similar acrylamide systems confirm that the reaction is highly sensitive to the thiolate concentration and proceeds via a mechanism consistent with the microscopic reverse of an E1cb elimination.[2]
Amine Nucleophiles (N-Nucleophiles)
Primary and secondary amines can also serve as effective nucleophiles in aza-Michael additions. The reactivity is generally lower than that of thiols and is highly dependent on the amine's basicity and steric profile. These reactions can provide a direct route to valuable 1,2-diamino compounds. Efficient stereoselective synthesis of complex lactams has been developed using the Michael addition of amino-esters to nitro-alkenes, highlighting the synthetic utility of this transformation.[3]
Carbon Nucleophiles (C-Nucleophiles)
Carbon-based nucleophiles are crucial for C-C bond formation. Their reactivity is governed by the pKa of the acidic proton and the stability of the resulting carbanion.
Malonates and β-ketoesters: These "active methylene" compounds are stabilized by two electron-withdrawing groups, making them sufficiently acidic to be deprotonated by mild bases (e.g., Et₃N, DBU) to form soft enolates that react readily.
Aldehydes and Ketones: These can add to nitroalkenes via enamine or enolate intermediates. Organocatalysis, often employing chiral secondary amines like proline derivatives, has emerged as a powerful tool to facilitate these additions asymmetrically.[1][4] The catalyst forms a transient enamine with the carbonyl compound, which then acts as the nucleophile.[5]
Comparative Performance Data
The following table summarizes experimental data for the nucleophilic addition of various agents to 1-(2-nitrovinyl)piperidine and closely related nitroalkenes, providing a comparative snapshot of their performance.
Note: Data for β-nitrostyrene and nitroethylene are included as highly relevant and predictive models for the reactivity of 1-(2-nitrovinyl)piperidine, for which specific comparative literature is diffuse.
Part 3: Validated Experimental Protocols
The following protocols are provided as self-validating, representative procedures for each class of nucleophile. Adherence to stoichiometry, temperature, and reaction time is critical for reproducibility.
Protocol 1: Addition of a Thiol Nucleophile (Thiophenol)
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-nitrovinyl)piperidine (170 mg, 1.0 mmol, 1.0 equiv) and dichloromethane (CH₂Cl₂, 10 mL).
Reagent Addition: Add thiophenol (121 mg, 1.1 mmol, 1.1 equiv) to the solution.
Catalysis: Add triethylamine (Et₃N) (14 µL, 0.1 mmol, 0.1 equiv) to the stirring mixture.
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (4:1 Hexanes:Ethyl Acetate) to yield the product, 1-(1-nitro-2-(phenylthio)ethyl)piperidine, as a pale yellow oil.
Protocol 2: Addition of a Carbon Nucleophile (Diethyl Malonate)
Setup: To a 25 mL round-bottom flask, add diethyl malonate (176 mg, 1.1 mmol, 1.1 equiv) and tetrahydrofuran (THF, 10 mL).
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes.
Substrate Addition: Add a solution of 1-(2-nitrovinyl)piperidine (170 mg, 1.0 mmol, 1.0 equiv) in THF (2 mL) dropwise to the enolate solution.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (3:1 Hexanes:Ethyl Acetate).
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the adduct product.
Caption: A generalized workflow for nucleophilic addition experiments.
Part 4: Conclusion and Scientific Outlook
1-(2-nitrovinyl)piperidine is a highly effective Michael acceptor that reacts readily with a range of soft and moderately hard nucleophiles. Thiols demonstrate the highest reactivity, consistent with HSAB theory, affording near-quantitative yields under mild catalytic conditions. Carbon nucleophiles, particularly stabilized enolates from active methylene compounds, also provide excellent results, enabling the formation of new carbon-carbon bonds. The development of asymmetric organocatalytic methods has further expanded the utility of these reactions, providing access to chiral building blocks essential for drug discovery and development.[1][4] Future research will likely focus on expanding the scope of asymmetric transformations and applying these methodologies to the synthesis of complex, biologically active piperidine-containing molecules.[7][8]
References
Trost, B. M., & Toste, F. D. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 131(11), 4160–4161. [Link]
Trost, B. M., & Toste, F. D. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. PMC. [Link]
Alonso, D. A., Baeza, A., Chinchilla, R., Gómez, C., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 884. [Link]
Wang, X. (2010). Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for the Synthesis of N-heterocycles. The Research Repository @ WVU. [Link]
Romo, D., et al. (2012). Asymmetric N-Heterocyclic Carbene Catalyzed Addition of Enals to Nitroalkenes: Controlling Stereochemistry via the Homoenolate Reactivity Pathway To Access δ-Lactams. Academia.edu. [Link]
Jaworski, L., et al. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. [Link]
Alonso, D. A., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. CORE. [Link]
Seebach, D., & Gellman, S. H. (2006). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC. [Link]
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. [Link]
Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1396. [Link]
Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Clayden, J. (2006). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]
Sammakia, T., et al. (2013). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. PMC. [Link]
Faisca Phillips, A. M. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. SpringerLink. [Link]
Zhang, Z., & Nagib, D. A. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]
Davies, H. M. L., & Lian, Y. (2011). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. [Link]
Gawley, R. E., & Coldham, I. (2011). Overview of Carbanion Dynamics and Electrophilic Substitutions in Chiral Organolithium Compounds. PMC. [Link]
Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]
Samuni, A., et al. (2002). Kinetics of the Reaction between Nitroxide and Thiyl Radicals: Nitroxides as Antioxidants in the Presence of Thiols. ResearchGate. [Link]
Mayr, H., et al. (2004). Nucleophilicities of Nitroalkyl Anions. The Journal of Organic Chemistry, 69(22), 7588–7596. [Link]
Organic Synthesis. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
Bernardes, G. J. L., et al. (2013). The Nitrile Bis-Thiol Bioconjugation Reaction. PMC. [Link]
Jones, A. M., et al. (2018). A mechanistic study of thiol addition to N-acryloylpiperidine. RSC Publishing. [Link]
Gwoździński, K., et al. (2020). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. PMC. [Link]
A Comprehensive Guide to the Safe Disposal of 1-{2-Nitrovinyl}piperidine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-{2-Nitrovinyl}piperidine. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes safety data from structurally analogous compounds—namely piperidine and other nitrated organic molecules—to establish a robust and scientifically grounded disposal procedure.
Core Hazard Assessment: A Synthesis of Functional Group Risks
A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. For 1-{2-Nitrovinyl}piperidine, we must infer its hazard profile by examining its constituent functional groups: the piperidine ring and the 2-nitrovinyl group.
Piperidine Moiety : Piperidine itself is a well-characterized cyclic amine that is classified as a highly flammable liquid and vapor.[1][2] It is acutely toxic if swallowed, inhaled, or in contact with skin, and is known to cause severe skin burns and eye damage.[1][3] Therefore, derivatives containing this ring should be handled with stringent safety measures.
Nitrovinyl Group : The presence of a nitroalkene (nitrovinyl) group suggests the compound is an irritant and may have increased reactivity.[4] Analogous compounds like 1-phenyl-2-nitropropene are recognized as harmful irritants.[4] The nitro group can also contribute to thermal instability and may release toxic nitrogen oxides upon decomposition.[5]
Based on this analysis, 1-{2-Nitrovinyl}piperidine must be treated as a flammable, acutely toxic, corrosive, and irritating hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-{2-Nitrovinyl}piperidine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.
To protect against splashes that can cause severe eye damage.[1]
Body Protection
Flame-retardant lab coat or chemical-resistant apron.
To protect skin and clothing from splashes and in case of fire, given the flammability of the piperidine moiety.[2]
Respiratory Protection
All handling must be conducted in a certified chemical fume hood.
To prevent inhalation of potentially toxic vapors.[3][5]
Immediate Actions for Spill Management
In the event of a spill, a swift and correct response is critical to contain the material and prevent exposure.
Caption: Decision workflow for managing a chemical spill.
Spill Clean-up Protocol :
Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure maximum ventilation, preferably within a chemical fume hood.[4][6]
Contain : Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1][4] Do not use combustible materials like paper towels.
Collect : Using non-sparking tools, carefully sweep the absorbed material into a designated, clearly labeled hazardous waste container.[4][5]
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials, including gloves and absorbent pads, must also be disposed of as hazardous waste.[4]
Standard Disposal Protocol: The Primary Pathway
The most secure and compliant method for disposing of 1-{2-Nitrovinyl}piperidine is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[6][7] Never pour this chemical down the drain or discard it in regular trash.[8]
Caption: Standard operating procedure for hazardous waste disposal.
Step-by-Step Methodology:
Segregation and Collection : Collect all waste 1-{2-Nitrovinyl}piperidine, including contaminated materials (e.g., gloves, weighing paper, absorbent pads), in a dedicated hazardous waste container.[6][9] Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[5][10]
Containerization and Labeling : The waste container must be chemically compatible (e.g., high-density polyethylene - HDPE) and have a tightly sealing lid to prevent the escape of vapors.[1][6] The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-{2-Nitrovinyl}piperidine," and all associated hazard symbols (e.g., Flammable, Toxic, Corrosive).[6]
Storage : Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.[1][11] The area should be cool, dry, and away from heat, sparks, or open flames.[5][11] Use secondary containment to prevent leaks.[6]
Disposal Arrangement : Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup.[6][7] Provide them with all available information on the compound's hazard profile.
Decontamination of Empty Containers
"Empty" containers that once held 1-{2-Nitrovinyl}piperidine are not truly empty and must be decontaminated before disposal.
Triple-Rinse Procedure : Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[6][8]
Collect Rinsate : Each rinse must be collected and added to your hazardous liquid waste container for 1-{2-Nitrovinyl}piperidine.[6][8]
Container Disposal : After triple-rinsing, deface or remove the original label. The container can then typically be disposed of as regular solid waste, but you must follow your specific institution's guidelines.[6][8]
Advanced Protocol: Chemical Treatment for Hazard Mitigation
Disclaimer: This procedure is for experienced laboratory personnel only and should be performed with extreme caution in a controlled environment. The final reaction mixture must still be disposed of as hazardous chemical waste.
For laboratories equipped to handle chemical transformations of waste, reducing the reactive nitroalkene functional group can be a viable strategy to decrease the compound's hazard profile before collection. This is based on established methods for the degradation of similar compounds.[4]
Illustrative Protocol for Reduction:
In a well-ventilated chemical fume hood, dissolve the waste 1-{2-Nitrovinyl}piperidine in a suitable solvent like ethanol or methanol.
Cool the solution in an ice bath to control the reaction temperature.
Slowly and in small portions, add a reducing agent such as sodium borohydride (NaBH₄). Be aware that this reaction is exothermic and may produce gas, so the addition must be carefully controlled.[4]
Stir the mixture at a low temperature until the reaction is complete, which can be monitored by an appropriate technique like Thin-Layer Chromatography (TLC).
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid).
The resulting neutralized mixture should be collected, labeled, and disposed of as hazardous waste through the standard protocol outlined above. While the primary hazard of the nitroalkene has been mitigated, the solution still contains piperidine derivatives and must be managed accordingly.[4]
References
Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Ethyl 1-(2-nitrophenyl)
Penta s.r.o. (2024, May 7).
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluoro-6-nitrophenyl)piperidine.
Fisher Scientific. (2023, March 16).
Benchchem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
PubChem. (n.d.). 1-(2-Nitrophenyl)piperidine.
Chemos GmbH & Co. KG. (n.d.).
Fisher Scientific. (2017, July 27).
Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET: 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine.
Various Authors. (2025, October 13).
Physikalisch-Technische Bundesanstalt. (n.d.).
ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 1-PIPERIDIN-2-YLMETHYL-PIPERIDINE.
TCI EUROPE N.V. (2025, March 6).
Nipissing University. (2019, June 12).
Ace Waste. (n.d.).
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
Personal protective equipment for handling 1-{2-Nitrovinyl}piperidine
Handling highly reactive nitroenamines like 1-(2-Nitrovinyl)piperidine requires moving beyond generic safety guidelines and adopting a chemistry-driven approach to risk mitigation. Because this compound possesses both th...
Author: BenchChem Technical Support Team. Date: April 2026
Handling highly reactive nitroenamines like 1-(2-Nitrovinyl)piperidine requires moving beyond generic safety guidelines and adopting a chemistry-driven approach to risk mitigation. Because this compound possesses both the inherent hazards of nitroorganics and the acute reactivity of an activated alkene, standard laboratory personal protective equipment (PPE) must be carefully selected and rigorously deployed.
This guide provides drug development professionals and application scientists with a self-validating, mechanistic approach to handling 1-(2-Nitrovinyl)piperidine safely, ensuring both scientific integrity and operational security.
Mechanistic Toxicology: The "Why" Behind the PPE
To understand the strict PPE requirements for 1-(2-Nitrovinyl)piperidine, one must understand its chemical behavior. The molecule features a nitrovinyl group, classifying it as a potent Michael acceptor [1]. The strongly electron-withdrawing nitro group depletes electron density from the adjacent
β
-carbon, making it highly electrophilic[2].
When exposed to unprotected skin or respiratory mucosa, this electrophilic center rapidly undergoes thio-Michael addition with the nucleophilic sulfhydryl (thiol) groups of cysteine residues in biological proteins[2],[3]. This covalent modification is the primary mechanism driving its severe skin sensitization, mucosal irritation, and potential systemic toxicity[1].
Pathophysiology of nitroalkene toxicity via Michael addition and targeted PPE interventions.
Quantitative PPE Specification Matrix
Based on the compound's permeation risks and occupational safety standards for reactive organics[4], the following PPE matrix must be strictly adhered to.
PPE Category
Specification
Mechanistic Rationale
Hand Protection
Double-layered Nitrile (min 0.11mm) or Butyl Rubber
Prevents permeation. The outer glove acts as a sacrificial barrier against lipophilic nitroalkenes[5].
Respiratory
Certified Fume Hood (Face velocity 80-100 fpm)
Prevents inhalation of vapors/aerosols. Mucosal thiols are highly susceptible to alkylation[6].
Supplemental Air
NIOSH-approved respirator with P100/OV cartridges
Required only if engineering controls fail or during bulk powder transfer where dust aerosolization is a high risk[7].
Eye Protection
Chemical Splash Goggles (ANSI Z87.1) + Face Shield
Prevents ocular exposure; corneal proteins are highly vulnerable to rapid covalent modification[5].
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against unexpected exothermic decomposition, a known hazard for nitro-containing compounds[4].
Operational Handling Protocol
Every protocol involving 1-(2-Nitrovinyl)piperidine must be treated as a self-validating system where engineering controls and PPE work in tandem. Do not work alone when handling hazardous protocols[5].
Step 1: Engineering Control Validation
Verify the chemical fume hood is operational and certified within the last 12 months.
Clear the hood of unnecessary clutter to ensure laminar airflow.
Keep all reactions and hazardous chemicals at least 15 cm (6 inches) behind the plane of the sash[6].
Step 2: PPE Donning Sequence
Inspect all personal protective equipment for integrity prior to use; discard any gloves with imperfect seams or tears[5],[4].
Don full-length trousers and closed-toe shoes.
Put on the FR lab coat, ensuring cuffs are fully extended.
Apply the first layer of nitrile gloves.
Don chemical splash goggles.
Apply the second layer of nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.
Step 3: Material Transfer and Weighing
Utilize an anti-static weighing boat to prevent electrostatic dispersion of the compound.
Weigh the material exclusively inside the fume hood. If an analytical balance is outside the hood, pre-weigh a sealed vial, transfer the compound inside the hood, seal it, and re-weigh to determine the mass by difference.
Avoid all generation of dust, aerosols, or mists during transfer[8].
Decontamination and Disposal Plan
Because 1-(2-Nitrovinyl)piperidine is a reactive Michael acceptor, it should be chemically quenched prior to disposal to protect downstream waste-handling personnel and the environment[7],[8].
Spill Response & Quenching Protocol:
Isolate: If a spill occurs outside the hood, evacuate personnel and allow aerosols to settle[8].
Quench: Exploit the molecule's own reactivity. Prepare a 5-10% aqueous solution of a cheap, sacrificial nucleophile (e.g., sodium bisulfite,
NaHSO3
).
Neutralize: Carefully apply the bisulfite solution to the spill or residual glassware. The bisulfite will rapidly undergo a Michael addition with the nitrovinyl group, converting the hazardous electrophile into a highly water-soluble, benign sulfonate adduct.
Absorb: Absorb the quenched liquid with vermiculite or dry sand[9].
Dispose: Collect the absorbed material in a tightly closed, appropriately labeled secondary container and route it to an approved hazardous waste disposal plant[7]. Never return spilled material to its original container[9].
References
Kinetic-Based Reactivity for Michael Acceptors: Structural Activity Relationships and Its Relationship to Excess Acute Fish Toxicity - ResearchGate. Available at:[Link][2]
Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - National Institutes of Health (PMC). Available at:[Link][1]
The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs - National Institutes of Health (PMC). Available at:[Link][3]
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 - Occupational Safety and Health Administration. Available at:[Link][4]
Chemical Safety - Environmental Health and Safety - Missouri S&T. Available at:[Link][5]
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at:[Link][6]
SAFETY DATA SHEET: RANITIDINE HYDROCHLORIDE - MsdsDigital.com. Available at:[Link][9]